STO-609 acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRSTFUVBWNELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STO-609 Acetate: A Technical Guide to a Selective CaMKK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
STO-609 acetate is a potent, cell-permeable small molecule inhibitor widely utilized in biomedical research to investigate cellular signaling pathways regulated by Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This technical guide provides an in-depth overview of this compound, its target profile, mechanism of action, and experimental applications. Detailed protocols, quantitative data, and pathway visualizations are presented to facilitate its effective use in a research setting.
Core Target and Mechanism of Action
The primary molecular target of STO-609 is the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) family, with a more potent inhibitory effect on the β isoform compared to the α isoform.[1][2][3][4][5][6][7] CaMKKs are crucial upstream activators in a signaling cascade that responds to changes in intracellular calcium levels.[6][8] STO-609 exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of CaMKK.[3][4][6] This competitive inhibition prevents the autophosphorylation of CaMKK and the subsequent phosphorylation and activation of its downstream targets.[2][4][5]
Quantitative Inhibitory Profile
The inhibitory potency of STO-609 has been characterized against its primary targets and a panel of other kinases. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency against Primary Targets (CaMKKs)
| Target | Parameter | Value | Species | Notes |
| CaM-KKα | Ki | 80 ng/mL (~214 nM) | Recombinant | [1][2][4][5][6][7] |
| CaM-KKβ | Ki | 15 ng/mL (~40 nM) | Recombinant | [1][2][4][5][6][7] |
| CaM-KKα | IC50 | 380 nM | In vitro kinase assay | [9] |
| CaM-KKβ | IC50 | ~70-80 nM | In vitro kinase assay | [8] |
| AMPKK | IC50 | ~0.02 µg/mL (~53 nM) | HeLa cell lysates | [1][4][5] |
Table 2: Selectivity Profile against Other Kinases
While STO-609 is highly selective for CaMKKs, it can inhibit other kinases, particularly at higher concentrations.[1][3][10] A KINOMEscan profiling study at a concentration of 1 µM revealed several off-target kinases.
| Off-Target Kinase | Percent of Control (PoC) at 1 µM |
| CDKL2 | <10 |
| GRK3 | <10 |
| STK36 | <10 |
| CSNK2A2 | <10 |
| YSK4 | <10 |
| DAPK2 | <10 |
| PIM2 | <20 |
| PIM3 | <20 |
| CaMKK2 (for reference) | <10 |
Data adapted from a KINOMEscan panel. A lower "Percent of Control" indicates stronger inhibition.[1]
It is crucial to consider these off-target effects when interpreting experimental results, especially when using STO-609 at concentrations significantly higher than its Ki for CaMKKs.
Signaling Pathways
STO-609 inhibits the CaMKK-mediated signaling cascade, which plays a pivotal role in various cellular processes, including cell growth, metabolism, and neuronal function.[11] The primary downstream targets of CaMKK are CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[8][11]
Caption: STO-609 inhibits CaMKK, blocking downstream signaling to CaMKI/IV and AMPK.
Experimental Protocols
The following are representative protocols for the use of STO-609 in various experimental settings.
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of STO-609 on recombinant CaMKK.
Materials:
-
Recombinant CaMKK (α or β)
-
GST-CaM-KI-(1-293)-K49E (inactive substrate)
-
STO-609 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM Mg(OAc)₂, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.5%)
Procedure:
-
Prepare serial dilutions of STO-609 in the kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant CaMKK, the inactive substrate (GST-CaM-KI), and the desired concentration of STO-609 or vehicle (DMSO).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each STO-609 concentration and determine the IC50 value.
Cell-Based Assay for CaM-KIV Activation in HeLa Cells
This protocol describes how to assess the effect of STO-609 on Ca²⁺-induced CaM-KIV activation in a cellular context.[11]
Materials:
-
HeLa cells
-
Expression plasmid for HA-tagged CaM-KIV
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Serum-free DMEM
-
STO-609 stock solution (in DMSO)
-
Ionomycin
-
Cell lysis buffer
-
Anti-HA antibody
-
Protein G-Sepharose beads
-
Kinase assay buffer with syntide-2 as a substrate
Procedure:
-
Culture HeLa cells in DMEM with 10% FBS.
-
Transfect the cells with the HA-CaM-KIV expression plasmid.
-
After 20 hours, switch to serum-free DMEM and incubate for an additional 6 hours.
-
Pre-treat the cells with various concentrations of STO-609 (or DMSO as a vehicle control) for 6 hours.
-
Stimulate the cells with 1 µM ionomycin for 5 minutes to induce Ca²⁺ influx.
-
Lyse the cells and immunoprecipitate HA-CaM-KIV using an anti-HA antibody and Protein G-Sepharose beads.
-
Perform an in vitro kinase assay on the immunoprecipitated HA-CaM-KIV using syntide-2 as a substrate to measure its activity.
-
Analyze the results to determine the dose-dependent inhibition of CaM-KIV activation by STO-609.
In Vivo Administration in Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of STO-609 in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in PBS or 0.5% HPMC/0.2% Polysorbate 80)
-
Syringes and needles for i.p. injection
Procedure:
-
Prepare the STO-609 solution in the chosen vehicle at the desired concentration. For example, dissolve STO-609 in DMSO first and then dilute with PBS.[10]
-
Administer STO-609 to mice via intraperitoneal injection. A common dosage is in the range of 10-30 µmol/kg body weight.[12][13]
-
Monitor the mice for any adverse effects.
-
Collect tissues or blood samples at specified time points for pharmacokinetic analysis or to assess the biological effects of STO-609.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of STO-609 on a specific cellular process.
References
- 1. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Calcium/Calmodulin Dependent Protein Kinase Kinase 2 Regulates the Expansion of Tumor-Induced Myeloid-Derived Suppressor Cells [frontiersin.org]
- 7. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe STO609 | Chemical Probes Portal [chemicalprobes.org]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. selleck.co.jp [selleck.co.jp]
STO-609 Acetate: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
STO-609 is a widely utilized chemical probe known as a selective, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] By competitively binding to the ATP site of CaMKKα and CaMKKβ, STO-609 serves as a critical tool for elucidating the physiological and pathological roles of the CaMKK signaling cascade.[2] This document provides an in-depth guide to the downstream signaling pathways modulated by STO-609, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms. While its primary targets are CaMKK isoforms, research has revealed that STO-609 also impacts other significant pathways, including Akt/ERK signaling, in a manner that can be independent of its canonical targets.[3]
Core Mechanism of Action: Inhibition of CaMKK
STO-609 is a potent inhibitor of both CaMKKα and CaMKKβ isoforms, and also suppresses their autophosphorylation.[2][4] It demonstrates high selectivity for CaMKKs over their direct downstream kinases, CaMKI and CaMKIV, and has a significantly lower potency for CaMKII.[1][2] Kinetic analyses have confirmed that STO-609 acts as a competitive inhibitor of ATP.[2]
The CaMKK/CaMK Signaling Cascade
The primary and most well-characterized downstream effect of STO-609 is the disruption of the CaMKK/CaMK signaling cascade. In response to an influx of intracellular calcium (Ca²⁺), Calmodulin (CaM) is activated and subsequently binds to and activates CaMKKs. These kinases then phosphorylate and activate their downstream targets, CaMKI and CaMKIV. STO-609 blocks this cascade at the level of CaMKK, thereby preventing the activation of CaMKI and CaMKIV. This has been demonstrated in transfected HeLa cells, where STO-609 suppresses the Ca²⁺-induced activation of CaM-KIV in a dose-dependent manner.[1][4]
Key Downstream Pathways Modulated by STO-609
The CaMKKβ-AMPK Energy Sensing Pathway
One of the most critical downstream targets of CaMKKβ is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] CaMKKβ is an upstream kinase that can phosphorylate and activate AMPK in response to increases in intracellular Ca²⁺, independent of changes in the AMP:ATP ratio.[5][6] By inhibiting CaMKKβ, STO-609 effectively blocks this Ca²⁺-mediated activation of AMPK.[6][7] This inhibition has been observed in various cell types and contexts, including skeletal muscle during contraction and in neurons.[6][7]
Autophagy Regulation via the CaMKKβ/AMPK/mTOR Axis
Autophagy is a cellular degradation process regulated by nutrient and energy status. The CaMKKβ/AMPK pathway plays a significant role in this process. When activated, AMPK can initiate autophagy by phosphorylating and activating ULK1.[8] Furthermore, AMPK activation leads to the inhibition of the mTORC1 complex, a major negative regulator of autophagy.[9] STO-609 has been shown to inhibit autophagy by blocking the CaMKKβ/AMPK signaling pathway.[8][9] For instance, in glutamate-challenged SH-SY5Y cells, STO-609 enhanced the protective effects of an experimental peptide by further decreasing the expression of autophagy markers like LC3-II and Beclin-1.[9]
CaMKK/AMPK-Independent Inhibition of Akt/ERK Pathways in Cancer
Intriguingly, research in human gastric adenocarcinoma cells has demonstrated that STO-609 can inhibit cancer cell proliferation and invasion through mechanisms independent of both CaMKKβ and AMPK.[3] In these cells, STO-609 was found to suppress the phosphorylation of both Akt (at Ser473 and Thr308) and ERK1/2.[3] This indicates that STO-609 may have off-target effects or engage alternative pathways to exert its anti-cancer effects, making it a compound of interest for oncological research beyond its role as a CaMKK inhibitor.[3][10]
Aryl Hydrocarbon Receptor (AhR) Activation
STO-609 has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[11] This interaction can lead to confounding effects in some experimental contexts. For example, in MCF-7 cells, STO-609 was shown to induce the expression of Cytochrome P450 1A1 (CYP1A1) at both the mRNA and protein levels, an effect mediated through AhR activation.[11] This off-target activity should be considered when interpreting data from studies using STO-609.
Quantitative Data Presentation
The inhibitory potency of STO-609 has been characterized in various assays. The data below is compiled from multiple sources to provide a comprehensive overview.
| Target | Parameter | Value | Assay/Cell Type | Reference(s) |
| CaMKKα (KKα) | Kᵢ | 80 ng/mL (~0.21 µM) | Recombinant enzyme | [1][2] |
| CaMKKβ (KKβ) | Kᵢ | 15 ng/mL (~40 nM) | Recombinant enzyme | [1][2] |
| AMPKK | IC₅₀ | ~0.02 µg/mL | HeLa cell lysates | [1][12] |
| CaMKII | IC₅₀ | ~10 µg/mL | Kinase assay | [1][2] |
| CYP1A1 Induction | EC₅₀ | 3.4 µM | MCF-7 cells (EROD activity) | [11] |
| AhR Agonism | EC₅₀ | 43 nM | Agonist assay | |
| Endogenous CaMKK | Conc. | 1 µg/mL | SH-SY5Y cells (~80% inhibition) | [2][12] |
| Cancer Prolif. | Conc. | 10 µM | SNU-1 gastric cancer cells | [3] |
Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in STO-609 research.
Cell Culture and Treatment
-
Cell Lines: HeLa, SH-SY5Y neuroblastoma, SNU-1 gastric adenocarcinoma, and various other lines are commonly used.[2][3][4]
-
Culture Media: Cells are typically maintained in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[4]
-
STO-609 Treatment: STO-609 is dissolved in a vehicle like DMSO. Cells are pre-incubated with the desired concentration of STO-609 (e.g., 1-25 µM) for a specified time (e.g., 1-6 hours) before stimulation or analysis.[5][13]
Kinase Activity Assay (General Protocol)
This protocol is based on methods used to assess CaMKIV activity.[4]
-
Immunoprecipitation:
-
Lyse treated cells in a suitable lysis buffer.
-
Centrifuge the lysate at 15,000 x g for 15 minutes to pellet debris.
-
Pre-clear the supernatant with Protein G-Sepharose beads.
-
Incubate the pre-cleared lysate with an antibody specific to the kinase of interest (e.g., anti-HA for HA-tagged CaMKIV) for 3 hours at 4°C.
-
Add Protein G-Sepharose beads and incubate overnight to capture the antibody-kinase complex.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated resin three times with lysis buffer and once with kinase buffer.
-
Resuspend the beads in kinase buffer containing a suitable substrate (e.g., syntide-2) and [γ-³²P]ATP.
-
Incubate at 30°C for the desired reaction time.
-
Stop the reaction and spot the supernatant onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ³²P.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: After treatment with STO-609 and/or other stimuli, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Conclusion
STO-609 acetate is an indispensable tool for investigating Ca²⁺-mediated signaling. Its primary action is the potent and selective inhibition of CaMKKα and CaMKKβ, which directly impacts downstream targets like CaMKI, CaMKIV, and the crucial energy sensor AMPK. This inhibitory action has far-reaching consequences, affecting metabolic regulation, autophagy, and neuronal signaling. However, researchers must remain cognizant of its CaMKK/AMPK-independent effects, such as the inhibition of Akt/ERK pathways in cancer cells and the activation of the Aryl Hydrocarbon Receptor. A thorough understanding of these multifaceted signaling pathways is essential for the accurate design and interpretation of experiments utilizing this important chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The CAMKK2-AMPK Kinase Pathway Mediates the Synaptotoxic Effects of Aβ Oligomers through Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of autophagy by CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR pathway contributes to ischemic postconditioning-induced neuroprotection against cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AMP-activated protein kinase regulates IL-10-mediated antiinflammatory signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of STO-609 Acetate on AMPK Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of STO-609 acetate on the activation of AMP-activated protein kinase (AMPK). STO-609 is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), a key upstream kinase of AMPK. This document summarizes the quantitative data on its inhibitory activity, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a cell-permeable compound that acts as a competitive inhibitor of ATP at the active site of CaMKK.[1] By inhibiting CaMKK, STO-609 effectively prevents the phosphorylation and subsequent activation of AMPK at its α-subunit threonine 172 residue, particularly in response to stimuli that increase intracellular calcium levels.[2] The primary targets of STO-609 are the α and β isoforms of CaMKK.[1][3]
Quantitative Data Summary
The inhibitory potency of STO-609 against CaMKK isoforms and its selectivity over other kinases have been quantified in various studies. The following tables summarize these key quantitative metrics.
| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |
| CaMKKα | 80 ng/mL (~0.25 µM) | [3][4] |
| CaMKKβ | 15 ng/mL (~47 nM) | [3][4] |
Table 1: Inhibitory Potency (Ki) of STO-609 against CaMKK Isoforms. This table presents the Ki values of STO-609 for the recombinant α and β isoforms of CaMKK, demonstrating its higher potency for CaMKKβ.
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (AMPKK activity) | ~0.02 µg/mL | HeLa cell lysates | [4] |
| IC50 (CaM-KII) | ~10 µg/mL | Cell-free assay | [1][5] |
| Endogenous CaMKK Activity Inhibition | ~80% at 1 µg/mL | SH-SY5Y neuroblastoma cells | [1][5] |
| p-AMPK Inhibition (vs. SGC-CAMKK2-1) | IC50 = 10.7 µM | C4-2 prostate cancer cells | [6] |
Table 2: IC50 and Cellular Inhibition Data for STO-609. This table provides a summary of the half-maximal inhibitory concentrations (IC50) and observed inhibition in cellular contexts, highlighting its selectivity for CaMKK over downstream kinases like CaM-KII.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental procedure, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CAMKK2-AMPK Kinase Pathway Mediates the Synaptotoxic Effects of Aβ Oligomers through Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
The Cell Permeability of STO-609 Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: Understanding Cell Permeability
The ability of a molecule to pass through the lipid bilayer of a cell membrane is a critical determinant of its biological activity. For a drug or chemical probe like STO-609 acetate to be effective, it must reach its intracellular target at a sufficient concentration. Cell permeability is influenced by a variety of physicochemical properties, including molecular size, lipophilicity, and the presence of specific transporters. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are standard methods used to predict the passive and active transport of compounds across biological membranes.
Quantitative Data on this compound Permeability
A thorough review of the scientific literature did not yield specific quantitative data for the apparent permeability coefficient (Papp) of this compound from standardized assays like PAMPA or Caco-2. While the compound is consistently described as "cell-permeable," the exact rate and extent of its passage across the cell membrane have not been publicly quantified.[1][2][3][4] One study noted that the physicochemical properties of STO-609 suggest it is unlikely to cross the blood-brain barrier, indicating that its permeability may be limited in certain contexts.[5]
The following table is provided as a template for how such data would be presented if it were available.
| Assay Type | Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Reference |
| PAMPA | GIT Barrier | Data not available | Data not available | N/A |
| Caco-2 | Apical to Basolateral (A→B) | Data not available | Data not available | N/A |
| Caco-2 | Basolateral to Apical (B→A) | Data not available | Data not available | N/A |
| Caco-2 | Efflux Ratio (B→A / A→B) | Data not available | Data not available | N/A |
Experimental Protocols for Assessing Cell Permeability
The following are detailed, representative protocols for the PAMPA and Caco-2 assays, which are suitable for determining the cell permeability of small molecules like this compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to predict gastrointestinal tract absorption.[6]
Materials:
-
96-well filter plates (Donor plate)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) stock solution in DMSO
-
UV/Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solution to impregnate the membrane for at least 5 minutes.
-
Prepare Solutions:
-
Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Solution: Prepare the test compound solution in PBS (e.g., at a final concentration of 10-500 µM, with the final DMSO concentration not exceeding 1-5%). Add 150 µL of the donor solution to each well of the donor plate.
-
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane in the donor plate is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like UV/Vis spectroscopy or LC-MS/MS. Also, measure the concentration of the compound at the theoretical equilibrium concentration.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA]t / [C]equilibrium)
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[CA]t is the concentration of the compound in the acceptor well at time t
-
[C]equilibrium is the theoretical equilibrium concentration
-
Caco-2 Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport of a compound.[7][8]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test compound (this compound) stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the test compound solution (in transport buffer, final DMSO concentration <1%) to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, take samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Follow the same procedure as for A→B, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber
-
A is the surface area of the membrane
-
C0 is the initial concentration of the compound in the donor chamber
-
-
The efflux ratio is calculated as: Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[8]
-
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by inhibiting CaMKK, a key upstream kinase in several important signaling pathways. Understanding these pathways is crucial for interpreting the results of experiments using this inhibitor.
CaMKK Signaling Cascade
Caption: this compound inhibits the CaMKK signaling cascade.
Experimental Workflow for Assessing this compound Permeability
Caption: Workflow for determining the cell permeability of this compound.
Conclusion
This compound is a valuable tool for studying CaMKK-mediated signaling pathways due to its established cell-permeable nature. While specific quantitative permeability data remains to be published, the experimental protocols outlined in this guide provide a robust framework for its determination. A thorough understanding of both the permeability characteristics and the intricate signaling networks affected by this compound is essential for the accurate design and interpretation of experiments in cell biology and drug discovery. The provided diagrams offer a visual representation of these complex relationships to aid researchers in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
STO-609 Acetate: An In-depth Technical Guide to its ATP-Competitive Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STO-609 acetate, a potent and selective inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). It details the compound's mechanism of action as an ATP-competitive inhibitor, presents its inhibitory activity in a clear, quantitative format, and offers detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in kinase research and drug discovery.
Core Mechanism: ATP-Competitive Inhibition of CaMKK
This compound exerts its inhibitory effect by directly competing with adenosine triphosphate (ATP) for the binding site on CaMKK.[1][2][3][4] This mode of action is crucial for its function, as it prevents the transfer of a phosphate group from ATP to downstream substrates, thereby blocking the kinase's catalytic activity. The selectivity of this compound for CaMKK over other kinases makes it a valuable tool for elucidating the specific roles of the CaMKK signaling pathway in various cellular processes.
Quantitative Inhibitory Profile
The inhibitory potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data, providing a clear comparison of its activity against different kinases.
| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |
| CaMKKα | 80 ng/mL (~0.21 µM)[1][5][6] | Also inhibits autophosphorylation.[3][5] | |
| CaMKKβ | 15 ng/mL (~40 nM)[1][5][6] | Higher potency for the β isoform.[3][5] | |
| AMPKK (in HeLa cell lysates) | ~0.02 µg/mL | Demonstrates activity against AMP-activated protein kinase kinase.[2] | |
| CaMKII | ~10 µg/mL[3] | Significantly lower potency compared to CaMKKs, indicating selectivity.[3] | |
| Other Kinases (CaMK1, CaMK4, MLCK, PKC, PKA, p42 MAPK) | >80-fold selectivity over these kinases[1] |
Note: The exact IC50 and Ki values can vary depending on the experimental conditions, particularly the ATP concentration used in the assay, due to the ATP-competitive nature of the inhibitor.[7]
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical CaMKK signaling pathway and the point of intervention for this compound.
Caption: this compound competitively inhibits ATP binding to CaMKK.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the ATP-competitive inhibition of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a classic method to determine the inhibitory activity of this compound by measuring the incorporation of radioactive phosphate into a substrate.
1. Reagents and Materials:
-
Recombinant human CaMKK (α or β isoform)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM CaCl₂, 2 µM Calmodulin
-
Substrate: Syntide-2 (40 µM) or other suitable CaMKK substrate
-
ATP Solution: 50 µM [γ-³²P]ATP (specific activity ~4500 cpm/pmol)
-
This compound stock solution (in DMSO)
-
Phosphocellulose filter paper
-
Wash Buffer: 0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., 4%).
-
In a microcentrifuge tube, combine the kinase buffer, recombinant CaMKK, and the desired concentration of this compound or DMSO vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the substrate and the [γ-³²P]ATP solution. The final reaction volume is typically 25 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 5-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
ATP-Competition Assay Workflow
The following diagram outlines a generalized workflow to confirm the ATP-competitive inhibition mechanism of this compound. This involves performing the kinase inhibition assay at varying concentrations of both the inhibitor and ATP.
Caption: Workflow to determine the ATP-competitive nature of an inhibitor.
LanthaScreen™ Eu Kinase Binding Assay (for CAMKK2)
This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay to measure the affinity of this compound for CaMKK2.
1. Reagents and Materials:
-
CaMKK2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer 236 (or other appropriate tracer)
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well plate
-
Plate reader capable of time-resolved FRET measurements
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a 3X solution of the CaMKK2 enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
Add the this compound dilutions or DMSO vehicle control to the wells of the 384-well plate.
-
Add the 3X enzyme/antibody solution to the wells.
-
Add the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Read the plate on a FRET-capable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a well-characterized, selective, and cell-permeable ATP-competitive inhibitor of CaMKK. Its demonstrated potency and selectivity make it an indispensable tool for investigating the physiological and pathological roles of the CaMKK signaling cascade. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the inhibitory properties of this compound and to utilize it effectively in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
STO-609 Acetate: An In-Depth Technical Guide for Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STO-609 acetate, a widely used selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK), for studying calcium signaling pathways. This document details its mechanism of action, key quantitative data, experimental protocols, and potential off-target effects, serving as a vital resource for researchers in academia and industry.
Introduction to this compound
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of both CaMKKα and CaMKKβ isoforms.[1][2] By competing with ATP for the binding site on the kinase, STO-609 effectively blocks the downstream signaling cascade initiated by these crucial enzymes.[3] This inhibitory action makes STO-609 an invaluable tool for dissecting the physiological and pathological roles of the CaMKK pathway in various cellular processes, including neuronal function, metabolism, and cell growth.[4]
Mechanism of Action and Signaling Pathway
STO-609 exerts its inhibitory effect by targeting the ATP-binding pocket of CaMKKα and CaMKKβ, thereby preventing the phosphorylation and activation of its downstream substrates.[3] The primary downstream targets of CaMKK are Ca²⁺/calmodulin-dependent protein kinase I (CaMKI) and Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV). Additionally, CaMKK is a key upstream kinase for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5]
Below is a diagram illustrating the CaMKK signaling pathway and the point of inhibition by STO-609.
Quantitative Data
The efficacy and selectivity of STO-609 have been characterized through various in vitro and in situ experiments. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency of STO-609
| Target | Parameter | Value | Reference |
| Recombinant CaMKKα | Kᵢ | 80 ng/mL | [1][3] |
| Recombinant CaMKKβ | Kᵢ | 15 ng/mL | [1][3] |
| CaMKKα | IC₅₀ | 120 ng/mL | [6] |
| CaMKKβ | IC₅₀ | 40 ng/mL | [6] |
| AMPKK activity in HeLa cell lysates | IC₅₀ | ~0.02 µg/mL | [5] |
Table 2: Selectivity and Off-Target Effects
| Kinase | Parameter | Value | Note | Reference |
| CaMKI / CaMKIV | - | No significant effect | Highly selective over downstream kinases. | [3] |
| CaMKII | IC₅₀ | ~10 µg/mL | [3] | |
| PIM3 | - | More effective inhibitor than for CaMKK2 at 1 µM | [7] | |
| ERK8 | - | Collateral target | [7] | |
| Other inhibited kinases (at 1 µM) | - | CDKL2, GRK3, STK36, CSNK2A2, YSK4, DAPK2 | Potent inhibition observed. | [7] |
Table 3: Cellular and In Vivo Efficacy
| Cell Line/Model | Concentration | Effect | Reference |
| SH-SY5Y neuroblastoma cells | 1 µg/mL | ~80% inhibition of endogenous CaMKK activity | [3] |
| OVCAR8 ovarian cancer spheroids | 10 µM | Potent blockade of autophagic flux | [8] |
| Mouse model of NAFLD | 30 µM/kg (i.p. daily for 4 weeks) | Attenuated hallmarks of NAFLD | [4] |
| C4-2 prostate cancer cells | IC₅₀ = 10.7 µM | Decrease in p-AMPK levels | [9] |
Experimental Protocols
Preparation of STO-609 Stock and Working Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Prepare a stock solution of STO-609 by dissolving the solid in DMSO. A common stock concentration is 10 mM.[1] For example, to prepare a 10 mM stock solution of this compound (MW: 374.35 g/mol ), dissolve 3.74 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[6]
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
Western Blotting for AMPK Phosphorylation
This protocol describes the assessment of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
STO-609 acetate in cancer cell proliferation
An In-depth Technical Guide on STO-609 Acetate in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic small molecule recognized primarily as a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It functions as an ATP-competitive inhibitor, targeting the two known isoforms of CaMKK, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2).[3] Due to the aberrant expression and activity of CaMKK2 in various malignancies—including prostate, breast, ovarian, gastric, and hepatic cancers—STO-609 has become a valuable pharmacological tool for investigating the role of the CaMKK signaling axis in cancer cell proliferation, survival, and metastasis.[4][5][6][7] This guide provides a comprehensive overview of STO-609's mechanism of action, its effects on cancer cells, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
STO-609 exerts its biological effects by inhibiting the catalytic activity of CaMKKα and CaMKKβ.[3] It demonstrates higher potency against the CaMKKβ isoform.[1][2][3] The primary consequence of CaMKK inhibition is the suppressed activation of its downstream substrates, most notably AMP-activated protein kinase (AMPK) and CaM-kinases I and IV (CaMKI/IV).[5] However, research indicates that STO-609 can also elicit anti-proliferative effects through mechanisms independent of the canonical CaMKK/AMPK pathway, highlighting its complex role in cellular signaling.[4][8]
Quantitative Inhibition Data
The inhibitory potency of STO-609 has been characterized in various enzymatic and cellular assays. The data below summarizes its key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Target Enzyme | Inhibitory Constant (Ki) / IC50 | Assay Type | Reference |
| Recombinant CaM-KKα | 80 ng/mL (~0.25 µM) | Enzymatic Assay | [1][2][3][9] |
| Recombinant CaM-KKβ | 15 ng/mL (~47 nM) | Enzymatic Assay | [1][2][3][9] |
| AMPKK (in HeLa cell lysates) | ~20 ng/mL | Cell Lysate Assay | [1][2] |
| p-AMPK (in C4-2 Prostate Cancer Cells) | 10.7 µM | Cellular Assay | [10] |
| p-AMPK (in MDA-MB-231 Breast Cancer Cells) | >10 µM | Cellular Assay | [10] |
Signaling Pathways Modulated by STO-609
STO-609's impact on cancer cell proliferation is mediated through the disruption of key signaling cascades. The primary target is the CaMKK2 pathway, but off-target or independent effects have also been observed.
Canonical CaMKK2 Signaling Pathway
The established pathway involves the activation of CaMKK2 by intracellular Ca2+/Calmodulin, which then phosphorylates and activates downstream kinases like AMPK and CaMKIV. These kinases regulate cellular metabolism, growth, and survival. Inhibition by STO-609 blocks these downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
STO-609 Acetate and Autophagy Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STO-609 acetate and its role in the modulation of autophagy. STO-609 is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), particularly CaMKKβ.[1][2] Its ability to interfere with key signaling pathways makes it a valuable tool for studying cellular processes, including autophagy, and a potential, though complex, modulator of disease states. This document details the mechanism of action of STO-609, its effects on autophagy-related signaling, quantitative data from various studies, and relevant experimental protocols.
Mechanism of Action: Inhibition of the CaMKKβ-AMPK-mTOR Pathway
This compound primarily functions by inhibiting the activity of CaMKKβ, an upstream kinase of AMP-activated protein kinase (AMPK).[3][4] In response to an increase in intracellular calcium levels, CaMKKβ phosphorylates and activates AMPK.[5] Activated AMPK, a central regulator of cellular energy homeostasis, in turn modulates the activity of the mammalian target of rapamycin (mTOR), a key inhibitor of autophagy.[6][7]
By inhibiting CaMKKβ, STO-609 prevents the activation of AMPK, leading to the sustained activity of mTOR.[3][6] mTOR, when active, phosphorylates and inactivates the ULK1 complex, which is essential for the initiation of autophagy.[8][9] Consequently, treatment with STO-609 typically leads to the suppression of autophagy.[6][10] This mechanism has been observed in various cell types, including neuroblastoma cells and prostate cancer cells.[6][8]
However, the role of STO-609 in autophagy can be context-dependent. While it generally inhibits autophagy through the CaMKKβ/AMPK/mTOR pathway, some studies have noted that the ultimate effect on cell fate, particularly in cancer, can be complex due to potential off-target effects and the dual role of autophagy in cell survival and death.[11][12]
Quantitative Data on this compound
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on various cellular parameters related to autophagy.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Cell/System | Reference |
| CaMKKα | Ki | 80 ng/mL (~0.21 µM) | Recombinant | [1][2] |
| CaMKKβ | Ki | 15 ng/mL (~40 nM) | Recombinant | [1][2] |
| AMPKK | IC50 | ~0.02 µg/mL | HeLa cell lysates | [1] |
| CaM-KII | IC50 | 10 µg/mL | Not specified | [1][2] |
| Endogenous CaM-KK | Inhibition Rate | 80% | SH-SY5Y neuroblastoma cells (at 1 µg/mL) | [1][2] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment Condition | Effect | Biomarker Change | Reference |
| SH-SY5Y | 10 µM STO-609 | Decreased glutamate-induced autophagy | ↓ LC3-II, ↓ Beclin-1 | [6] |
| SH-SY5Y | 10 µM STO-609 | Downregulation of CaMKKβ/AMPK/mTOR pathway | ↓ CaMKKβ, ↓ p-AMPK/AMPK ratio, ↑ p-mTOR/mTOR ratio | [6] |
| SH-SY5Y | 5 µM STO-609 | Enhanced protective effect against Aβ25-35-induced apoptosis and autophagy | ↓ Apoptosis, ↓ Autophagy | [3][13] |
| LNCaP | 30 µM STO-609 | Abrogation of androgen-induced autophagy | ↓ CAMKK2, ↓ p-AMPK, ↓ LC3BII, ↓ p-ULK1(S555) | [8] |
| OVCAR8 | 10 µM STO-609 | Potent blockage of autophagic flux | ↑ Green fluorescence (mCherry-eGFP-LC3B reporter) | [10] |
| HeLa | 1 µg/mL STO-609 | Inhibition of 2-deoxyglucose-induced AMPK and ACC phosphorylation | ↓ p-AMPK (Thr172), ↓ p-ACC (Ser79) | [4] |
| NIH3T3 | 25 µM STO-609 | Attenuation of amino acid starvation-induced autophagy | ↓ LC3-II accumulation | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on autophagy.
Western Blot Analysis for Autophagy Markers
This protocol is used to quantify the levels of key autophagy-related proteins such as LC3, p62, Beclin-1, and phosphorylated forms of AMPK and mTOR.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[13]
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit.[13]
b. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62, p-AMPK, AMPK, p-mTOR, mTOR, Beclin-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Autophagic Flux Assay using mCherry-eGFP-LC3 Reporter
This method allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of eGFP and mCherry.
a. Cell Transfection and Treatment:
-
Transfect cells with a plasmid encoding the mCherry-eGFP-LC3 fusion protein.
-
Allow cells to express the reporter protein for 24-48 hours.
-
Treat the cells with this compound at the desired concentration and for the appropriate time. Include positive (e.g., starvation) and negative (e.g., bafilomycin A1) controls for autophagy modulation.
b. Live-Cell Imaging and Analysis:
-
Image the cells using a fluorescence microscope or a live-cell imaging system.[10]
-
Capture images in both the green (eGFP) and red (mCherry) channels.
-
In autophagosomes (neutral pH), both eGFP and mCherry fluoresce, appearing as yellow puncta.
-
Upon fusion with lysosomes to form autolysosomes (acidic pH), the eGFP signal is quenched, while the mCherry signal persists, resulting in red puncta.
-
Autophagic flux can be quantified by counting the number of red-only puncta per cell or by measuring the ratio of red to green fluorescence intensity. An increase in red puncta indicates active autophagic flux, while an accumulation of yellow puncta suggests a blockage in the later stages of autophagy.
p62/SQSTM1 Degradation Assay
p62 is a protein that is selectively degraded by autophagy; therefore, its accumulation indicates inhibition of autophagic flux.[15][16]
a. Treatment and Sample Collection:
-
Treat cells with this compound.
-
To measure the degradation rate, a protein synthesis inhibitor like cycloheximide can be added.[17]
-
Collect cell lysates at different time points after treatment.
b. Analysis:
-
Perform Western blot analysis for p62 as described in Protocol 1.
-
A decrease in p62 levels over time indicates active autophagy, while an accumulation or stabilization of p62 suggests autophagy inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.
Caption: STO-609 inhibits CaMKKβ, preventing AMPK activation and subsequent autophagy induction.
Caption: Workflow for analyzing autophagy-related proteins by Western blot.
Caption: Experimental workflow for the mCherry-eGFP-LC3 autophagic flux assay.
Conclusion
This compound serves as a critical pharmacological tool for the investigation of autophagy. Its inhibitory effect on the CaMKKβ-AMPK-mTOR signaling axis provides a direct mechanism to modulate and study the initiation of the autophagic process. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding the intricate role of autophagy in health and disease. As with any pharmacological inhibitor, careful consideration of potential off-target effects and context-dependent cellular responses is crucial for the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 3. Aβ25-35-induced autophagy and apoptosis are prevented by the CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR signaling hub | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of autophagy by CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR pathway contributes to ischemic postconditioning-induced neuroprotection against cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of CaMKKβ-AMPK-mTOR pathway is required for autophagy induction by β,β-dimethylacrylshikonin against lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Anti-Cancer Therapy with Selective Autophagy Inhibitors by Targeting Protective Autophagy [biomolther.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. umbrella.lib.umb.edu [umbrella.lib.umb.edu]
- 17. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neuroinflammation with STO-609 Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of STO-609 acetate, a selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), as a tool to investigate and modulate neuroinflammatory pathways. Neuroinflammation, primarily driven by glial cells like microglia and astrocytes, is a critical factor in the pathogenesis of various neurodegenerative diseases.[1] Understanding the signaling cascades that control this process is paramount for developing novel therapeutics. STO-609 offers a specific mechanism to probe the role of calcium-mediated signaling in neuroinflammation.
This compound: Mechanism of Action
STO-609 is a cell-permeable compound that selectively inhibits the activity of CaMKK isoforms.[2] It acts as a competitive inhibitor of ATP, preventing the phosphorylation and subsequent activation of downstream targets.[2] CaMKK2 (also known as CaMKKβ) is a key upstream kinase for several important signaling molecules, including AMP-activated protein kinase (AMPK) and CaM-dependent kinases I and IV (CaMKI/IV).[1][3] Its high selectivity makes it a valuable tool for dissecting the physiological significance of the CaMKK-mediated pathway.[2]
Data Presentation: Inhibitory Activity of STO-609
The following table summarizes the quantitative data regarding the inhibitory potency of STO-609 against its primary targets and other related kinases.
| Target Kinase | Parameter | Value | Species/System | Reference |
| CaMKKβ (CaMKK2) | Kᵢ | 15 ng/mL | Recombinant | [2] |
| CaMKKα (CaMKK1) | Kᵢ | 80 ng/mL | Recombinant | [2] |
| AMPKK activity | IC₅₀ | ~0.02 µg/mL | HeLa cell lysates | |
| CaMKII | IC₅₀ | ~10 µg/mL | In vitro | [2] |
| Endogenous CaMKK | Inhibition | ~80% at 1 µg/mL | SH-SY5Y cells | [2] |
The CaMKK2 Signaling Pathway in Neuroinflammation
In the context of neuroinflammation, CaMKK2 acts as a crucial transducer of calcium signals that regulate microglial activation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of neuroinflammation and is commonly used in experimental models.[4] LPS stimulation of microglia via Toll-like receptor 4 (TLR4) leads to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ).[3][4] This rise in calcium activates CaMKK2, which in turn phosphorylates and activates AMPK.
Activated AMPK serves as a key anti-inflammatory regulator. One of its primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6] By activating AMPK, the CaMKK2 pathway can effectively suppress the transcription of these inflammatory mediators.[5][7] Therefore, inhibiting CaMKK2 with STO-609 is expected to block this anti-inflammatory brake, potentially exacerbating or revealing the full extent of the NF-κB-driven inflammatory response. Conversely, in models where CaMKK2/AMPK activation promotes an anti-inflammatory M2 phenotype, STO-609 can reverse these effects.[1]
Visualization: CaMKK2 Signaling in Microglia
Caption: CaMKK2/AMPK signaling pathway in LPS-stimulated microglia.
Experimental Protocols for Investigating Neuroinflammation
A common and effective in vitro model for neuroinflammation involves the use of the BV-2 murine microglial cell line stimulated with LPS.[1][8][9] Pre-treatment with STO-609 allows for the investigation of the role of CaMKK2 in this process.
Visualization: Experimental Workflow
Caption: Workflow for in vitro neuroinflammation study using STO-609.
A. Detailed Methodology: In Vitro LPS-Induced Neuroinflammation Model
This protocol provides a representative methodology synthesized from common practices. Researchers should optimize concentrations and time points for their specific experimental goals.
1. Cell Culture and Seeding:
-
Culture BV-2 microglial cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[10]
-
Seed cells into appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for ELISA) at a density that allows them to reach ~80% confluency on the day of the experiment (e.g., 2 x 10⁵ cells/mL).[9]
2. STO-609 Pre-treatment and LPS Stimulation:
-
Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentrations (e.g., 10 µM, 25 µM, 50 µM) in serum-free media immediately before use.[1][11]
-
Aspirate the culture medium from the cells and replace it with the medium containing the appropriate concentration of STO-609. A vehicle control (DMSO) group must be included.
-
Pre-incubate the cells with STO-609 for 30 minutes to 1 hour at 37°C.[1]
-
Following pre-incubation, add LPS directly to the wells to achieve the final desired concentration (e.g., 100 ng/mL to 1 µg/mL) without changing the medium.[12][13]
-
Incubate the cells for the desired experimental duration.
3. Sample Collection:
-
Supernatant for ELISA: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at ~1000 x g for 15 minutes to pellet any detached cells or debris.[14] Transfer the clarified supernatant to fresh tubes and store at -80°C until analysis.
-
Cell Lysate for Western Blot: Aspirate the remaining medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate. Centrifuge at ~12,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay. Store at -80°C.
B. Detailed Methodology: Western Blot for p-AMPK/AMPK
1. SDS-PAGE and Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein lysate with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[11]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
2. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is generally recommended.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions:
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
3. Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[9] Quantify band intensity using software like ImageJ.
C. Detailed Methodology: ELISA for TNF-α
1. Plate Preparation:
-
Use a 96-well plate pre-coated with a capture antibody specific for mouse TNF-α.
-
Wash the wells twice with ~400 µL of Wash Buffer per well.[1]
2. Standard Curve and Sample Addition:
-
Reconstitute the lyophilized TNF-α standard to create a stock solution (e.g., 1000 pg/mL).[6]
-
Perform serial dilutions of the stock solution in Sample Diluent to create a standard curve (e.g., 1000 pg/mL down to 15.6 pg/mL).[6]
-
Add 100 µL of each standard, blank (Sample Diluent), and clarified cell culture supernatant to the appropriate wells in duplicate.[1]
3. Incubation and Detection:
-
Seal the plate and incubate for 1-2 hours at room temperature.[6]
-
Wash the wells four times with Wash Buffer.
-
Add 100 µL of a biotin-conjugated anti-mouse TNF-α detection antibody to each well. Incubate for 1 hour at room temperature.[1]
-
Wash the wells four times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature.[8]
-
Wash the wells four times.
4. Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes in the dark.[6][7]
-
Add 50-100 µL of Stop Solution (e.g., 1M Phosphoric Acid) to each well to terminate the reaction.[6]
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes.[6]
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Conclusion
This compound is a powerful and selective pharmacological tool for elucidating the role of the CaMKK2 signaling axis in neuroinflammation. By inhibiting CaMKK2, researchers can directly assess its contribution to the regulation of microglial activation, cytokine production, and the downstream activity of key players like AMPK and NF-κB. The experimental protocols and data provided in this guide offer a solid foundation for designing and executing rigorous studies aimed at understanding and ultimately targeting neuroinflammatory pathways for therapeutic intervention in neurological disorders.
References
- 1. Inhibitory Effects of Betulinic Acid on LPS-Induced Neuroinflammation Involve M2 Microglial Polarization via CaMKKβ-Dependent AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium/Calmodulin-dependent Protein Kinase Kinase 2: Roles in Signaling and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevation of Basal Intracellular Calcium as a Central Element in the Activation of Brain Macrophages (Microglia): Suppression of Receptor-Evoked Calcium Signaling and Control of Release Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to STO-609: Discovery, Mechanism, and Application
Introduction
STO-609 is a well-characterized, cell-permeable small molecule inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK).[1][2][3] It has been instrumental in elucidating the physiological and pathological roles of the CaMKK signaling cascade. This document provides a comprehensive technical overview of STO-609, including its discovery, mechanism of action, pharmacological data, and detailed experimental protocols for its use in research settings.
Discovery and Development
STO-609 was synthesized and identified as a selective inhibitor of CaMKK isoforms, CaMKKα and CaMKKβ.[2] Its development provided a critical pharmacological tool to investigate the downstream effects of CaMKK activation in various cellular processes.[2][4] While initially lauded for its selectivity, some studies suggest potential off-target effects, particularly at higher concentrations, which researchers should consider in their experimental design.[5][6]
Mechanism of Action
STO-609 functions as a competitive inhibitor of ATP at the ATP-binding site of CaMKKs.[2][7] By occupying this site, it prevents the phosphorylation and subsequent activation of downstream targets, which include CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[4][8] The crystal structure of the CaMKKβ in complex with STO-609 has provided insights into the specific molecular interactions that determine its inhibitory activity.[9]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of STO-609 have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of STO-609 against CaMKK Isoforms
| Target | Ki (ng/mL) | Ki (µM) | IC50 (µg/mL) | IC50 (µM) |
| CaMKKα | 80[1][2][3] | ~0.21 | - | - |
| CaMKKβ | 15[1][2][3] | ~0.04 | - | - |
| AMPKK (in HeLa cell lysates) | - | - | ~0.02[3] | ~0.053 |
Note: Molecular weight of STO-609 (C₂₁H₁₄N₂O₅) is 374.35 g/mol , which was used for conversions.
Table 2: Selectivity Profile of STO-609 against Other Kinases
| Kinase | Inhibitory Effect | IC50 (µg/mL) | IC50 (µM) |
| CaMKI | No significant effect[2][3] | - | - |
| CaMKII | Inhibition at higher concentrations | ~10[2][3] | ~26.7 |
| CaMKIV | No significant effect[2][3] | - | - |
| MLCK | > 80-fold selectivity over CaMKKs[10] | - | - |
| PKC | > 80-fold selectivity over CaMKKs[10] | - | - |
| PKA | > 80-fold selectivity over CaMKKs[10] | - | - |
| p42 MAPK | > 80-fold selectivity over CaMKKs[10] | - | - |
Signaling Pathways Involving CaMKK
STO-609 is a valuable tool for dissecting signaling pathways regulated by CaMKK. The primary pathway involves the activation of downstream kinases CaMKI and CaMKIV. Additionally, CaMKK can activate AMPK, a central regulator of cellular energy homeostasis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structure of the Ca2+/Calmodulin-dependent Protein Kinase Kinase in Complex with the Inhibitor STO-609 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STO-609 acetate | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for Preparing STO-609 Acetate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
STO-609 acetate is a potent, selective, and cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3] It acts as a competitive inhibitor at the ATP-binding site of both CaMKKα and CaMKKβ isoforms.[3] Due to its high selectivity, this compound is a valuable tool for investigating the physiological and pathological roles of the CaMKK signaling pathway. This pathway is a crucial regulator of various cellular processes, including neuronal development, energy homeostasis, and bone remodeling.[4][5][6] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₀N₂O₃·C₂H₄O₂ | [3] |
| Molecular Weight | 374.35 g/mol | [2][3][7] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | [3][7] |
| CAS Number | 1173022-21-3 |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing stock solutions of desired concentrations.
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 10 mM | Sonication may be required for complete dissolution. | [2][3] |
| 25 mM | [7] | ||
| 100mM NaOH | 45 mM | [2][3] |
Note: The batch-specific molecular weight, which can be found on the product's certificate of analysis, should always be used for precise calculations.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound. Based on the desired final volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, the required mass would be: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 374.35 g/mol * (1000 mg / 1 g) = 3.7435 mg
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution for a short period to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2][9][10]
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or appropriate aqueous buffer
-
Sterile dilution tubes
Procedure:
-
Thaw the 10 mM stock solution at room temperature.[2]
-
Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentration. To minimize precipitation, it is recommended to first dilute the stock solution in DMSO to an intermediate concentration before the final dilution in the aqueous medium.[9][11] For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix the working solution gently but thoroughly before adding it to the experimental system.
-
Prepare fresh working solutions on the day of the experiment if possible.[2]
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | Desiccate at Room Temperature or -20°C | ≥ 4 years (at -20°C) | [12] |
| DMSO Stock Solution | -20°C | Up to 1 month | [2][10] |
| -80°C | Up to 1 year | [9] | |
| Aqueous Solutions | Not recommended for storage beyond one day. | [12] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of CaMKK, with reported Ki values of 80 ng/mL for CaMKKα and 15 ng/mL for CaMKKβ.[1][13][14] It demonstrates high selectivity for CaMKK over its downstream kinases CaMK1 and CaMKIV.[2][13][14] CaMKK is a key upstream kinase that, upon activation by an increase in intracellular Ca²⁺, phosphorylates and activates several downstream targets, including CaMK1, CaMK4, and AMP-activated protein kinase (AMPK).[4][6][15][16] This signaling cascade plays a vital role in a multitude of cellular functions.[4][17]
Caption: this compound inhibits the CaMKK signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 3. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 4. portlandpress.com [portlandpress.com]
- 5. CaMKK2 Signaling in Metabolism and Skeletal Disease: A New Axis with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound | CaMK | TargetMol [targetmol.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. CAMKK2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: STO-609 Acetate Treatment in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
STO-609 acetate is a cell-permeable and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK). It is a valuable tool for investigating the roles of CaMKK and its downstream signaling pathways in various cellular processes. In HeLa cells, a widely used human cervical cancer cell line, STO-609 is particularly useful for studying the regulation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. These application notes provide an overview of STO-609's mechanism of action, its effects on signaling pathways in HeLa cells, and detailed protocols for its use in key cellular assays.
Mechanism of Action
STO-609 is a competitive inhibitor of ATP at the ATP-binding site of CaMKK. It exhibits inhibitory activity against both CaMKKα and CaMKKβ isoforms. By inhibiting CaMKK, STO-609 prevents the phosphorylation and activation of its downstream targets, which include CaMKI, CaMKIV, and AMPK. In HeLa cells, which lack the tumor suppressor kinase LKB1, the activation of AMPK is primarily dependent on CaMKK, making STO-609 an effective tool to probe the CaMKK-AMPK signaling axis in this cell line.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of STO-609.
Table 1: In Vitro Inhibitory Activity of STO-609
| Target | Parameter | Value | Reference |
| Recombinant CaM-KKα | Kᵢ | 80 ng/mL | [1] |
| Recombinant CaM-KKβ | Kᵢ | 15 ng/mL | [1] |
| AMPKK activity in HeLa cell lysates | IC₅₀ | ~0.02 µg/mL | |
| Recombinant CaM-KII | IC₅₀ | ~10 µg/mL |
Table 2: Cellular Activity of STO-609
| Cell Line | Parameter | Value | Notes | Reference |
| SH-SY5Y neuroblastoma | Endogenous CaM-KK activity inhibition | ~80% at 1 µg/mL | Demonstrates cell permeability and in-cell activity. | |
| C4-2 prostate cancer | p-AMPK(Thr172) inhibition | IC₅₀ = 10.7 µM | Provides an example of cellular IC50 for a downstream target. | [2] |
| HeLa | p-AMPK and p-ACC inhibition | Inhibition observed at 1 µg/mL | Pre-incubation for 6 hours followed by stimulation. | [3] |
Signaling Pathways
CaMKK-AMPK Signaling Pathway in HeLa Cells
An increase in intracellular Ca²⁺ concentration, which can be induced by agents like ionomycin, activates calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKK. Activated CaMKK, in turn, phosphorylates and activates AMPK at threonine 172 on its α-subunit. Activated AMPK then phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), to regulate cellular metabolism. STO-609 blocks the activation of AMPK by inhibiting CaMKK.
Caption: CaMKK-AMPK signaling pathway inhibition by STO-609 in HeLa cells.
Experimental Protocols
Assessment of STO-609 on AMPK Phosphorylation by Western Blot
This protocol describes how to treat HeLa cells with STO-609 and assess the phosphorylation status of AMPK and its substrate ACC.
a. Experimental Workflow
References
Application Notes and Protocols for STO-609 Acetate in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
STO-609 acetate is a cell-permeable and selective inhibitor of Ca²⁺/Calmodulin-dependent protein kinase kinase (CaMKK). It has become a valuable tool for investigating the physiological roles of the CaMKK signaling pathway in various cellular processes, including neuronal function. In the context of neuroblastoma, particularly in the SH-SY5Y cell line, this compound is utilized to dissect the downstream effects of CaMKK inhibition, which can impact cell viability, apoptosis, and signaling cascades crucial for cell growth and survival. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in SH-SY5Y cells.
This compound competitively inhibits the ATP-binding site of CaMKK isoforms. It displays selectivity for CaMKKα and CaMKKβ, with inhibitory constant (Ki) values of 80 ng/mL and 15 ng/mL, respectively.[1][2][3] Its inhibitory effect on other kinases, such as CaMKII, is significantly lower, with a reported IC50 of approximately 10 µg/ml.[1][2][4]
Effects of this compound on SH-SY5Y Cells
Treatment of SH-SY5Y neuroblastoma cells with this compound leads to a significant reduction in endogenous CaMKK activity. Studies have shown that a concentration of 1 µg/ml this compound can inhibit CaMKK activity by approximately 80% in these cells.[1][2][4] This inhibition of the upstream kinase subsequently affects the phosphorylation and activation of its downstream targets, including AMP-activated protein kinase (AMPK) and Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on SH-SY5Y cells based on available literature.
Table 1: Inhibition of CaMKK Activity by this compound in SH-SY5Y Cells
| Concentration of this compound | Percentage Inhibition of CaMKK Activity | Reference |
| 1 µg/ml | ~80% | [1][2][4] |
Table 2: Inhibitory Constants (Ki) and IC50 of this compound
| Target Kinase | Ki / IC50 | Reference |
| CaMKKα | 80 ng/mL (Ki) | [1][2][3] |
| CaMKKβ | 15 ng/mL (Ki) | [1][2][3] |
| CaMKII | ~10 µg/ml (IC50) | [1][2][4] |
Signaling Pathway
The primary mechanism of this compound involves the blockade of the CaMKK signaling cascade. In SH-SY5Y cells, this pathway plays a crucial role in regulating cellular energy homeostasis and gene expression.
References
Application Notes and Protocols for STO-609 Acetate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of STO-609 acetate, a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), in mouse models. The information is intended to guide researchers in designing and conducting in vivo experiments.
STO-609 is a cell-permeable compound that has been utilized in various preclinical studies to investigate the physiological roles of the CaMKK signaling pathway.[1][2] It acts as a competitive inhibitor of ATP, targeting both CaMKKα and CaMKKβ isoforms.[1][2]
Signaling Pathway
STO-609 primarily inhibits CaMKK, which in turn regulates the activity of downstream kinases such as CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[3][4] This pathway is crucial in various cellular processes, including metabolic homeostasis, inflammation, and cell growth.[3][4]
References
- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
STO-609 Acetate in Western Blot Analysis for p-AMPK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of STO-609 acetate in Western blot analysis to assess the phosphorylation state of AMP-activated protein kinase (AMPK). STO-609 is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), particularly CaMKKβ, an upstream kinase of AMPK.[1][2] By inhibiting CaMKKβ, STO-609 can be utilized to investigate the role of the CaMKKβ-AMPK signaling axis in various cellular processes. This guide offers a comprehensive overview of the experimental workflow, from cell treatment to data interpretation, and includes a summary of quantitative data and visual representations of the signaling pathway and experimental procedures.
Introduction
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism.[3] Its activation, primarily through phosphorylation at Threonine 172 (Thr172) of its α-subunit, is a key event in response to cellular stress that depletes ATP levels.[3] Two major upstream kinases are responsible for this phosphorylation: liver kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4]
This compound is a valuable chemical tool for dissecting the specific contribution of the CaMKKβ pathway to AMPK activation.[1] It acts as a competitive inhibitor of ATP binding to CaMKKα and CaMKKβ, with a higher affinity for CaMKKβ.[5] By treating cells with STO-609, researchers can effectively block CaMKKβ-mediated AMPK phosphorylation and subsequently analyze the downstream consequences. Western blotting is the most common and reliable method to detect the specific phosphorylation of AMPK at Thr172 (p-AMPK).
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of STO-609 on AMPK phosphorylation from various studies. This information is critical for determining the appropriate concentration range for your specific cell type and experimental conditions.
| Cell Line/System | Inhibitor | Parameter | Value | Reference |
| HeLa cell lysates | STO-609 | IC50 (AMPKK activity) | ~0.02 µg/mL | [2] |
| Recombinant CaM-KKα | STO-609 | Ki | 80 ng/mL | [2] |
| Recombinant CaM-KKβ | STO-609 | Ki | 15 ng/mL | [2] |
| C4-2 prostate cancer cells | STO-609 | IC50 (p-AMPK) | 10.7 µM | [6] |
| G361 cells | STO-609 | Concentration for significant p-AMPK inhibition | 2.5 µM | [7] |
| SNU-1 and N87 gastric cancer cells | STO-609 | Dose-dependent inhibition of p-AMPK | 5 and 10 µM | [8] |
| Primary cortical neurons | STO-609 | Concentration for attenuating Aβ42 oligomer-induced p-AMPK | 2.5 µM | [1] |
Signaling Pathway
The diagram below illustrates the canonical AMPK signaling pathway, highlighting the role of CaMKKβ and the inhibitory action of STO-609.
Caption: AMPK Signaling Pathway and the inhibitory effect of STO-609.
Experimental Protocols
Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with STO-609 to inhibit CaMKKβ-mediated AMPK phosphorylation. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cell culture medium appropriate for your cell line
-
Cultured cells ready for treatment
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
STO-609 Dilution: On the day of the experiment, dilute the STO-609 stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 2.5, 5, 10 µM) to determine the optimal inhibitory concentration. Include a vehicle control (DMSO) at the same final concentration as the highest STO-609 treatment.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of STO-609 or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can vary depending on the experimental design and the kinetics of the signaling pathway being investigated (e.g., 1-6 hours).[9]
-
Induction of AMPK Activation (Optional): If you are investigating the inhibitory effect of STO-609 on stimulated AMPK activation, add the stimulus (e.g., ionomycin, A23187) for a short period (e.g., 15-30 minutes) before harvesting the cells.
-
Cell Lysis: After the incubation period, proceed immediately to cell lysis for Western blot analysis.
Western Blot Protocol for p-AMPK (Thr172)
This protocol outlines the steps for detecting phosphorylated AMPK (p-AMPK) and total AMPK by Western blot.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-AMPKα (Thr172) antibody
-
Rabbit anti-AMPKα antibody (for total AMPK)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.
-
Incubate the cell lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-AMPK (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total AMPK (Optional but Recommended):
-
To normalize the p-AMPK signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total AMPK.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody against total AMPK.
-
Repeat the subsequent immunoblotting and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-AMPK signal to the total AMPK signal for each sample.
-
Experimental Workflow
The following diagram provides a visual representation of the complete experimental workflow for analyzing the effect of STO-609 on p-AMPK levels using Western blot.
Caption: Western Blot Workflow for p-AMPK Analysis with STO-609.
Conclusion
This compound is a potent tool for investigating the CaMKKβ-AMPK signaling pathway. By following the detailed protocols and utilizing the provided quantitative data and workflow diagrams, researchers can effectively employ STO-609 in Western blot analysis to gain valuable insights into the role of this pathway in their specific area of research. Careful optimization of experimental conditions, particularly the inhibitor concentration and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. The CAMKK2-AMPK Kinase Pathway Mediates the Synaptotoxic Effects of Aβ Oligomers through Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of STO-609 Acetate in Kinase Assays: A Detailed Guide for Researchers
Introduction
STO-609 acetate is a potent, cell-permeable, and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaM-KK).[1][2] It acts as a competitive inhibitor of ATP, making it a valuable tool for elucidating the physiological and pathological roles of the CaM-KK signaling cascade.[3][4] This document provides detailed application notes and protocols for the use of this compound in both in vitro and cell-based kinase assays, targeted towards researchers, scientists, and drug development professionals.
Mechanism of Action and Selectivity
STO-609 inhibits the activity of both CaM-KKα and CaM-KKβ isoforms by competing with ATP for the binding site on the enzyme.[1][3][4] This inhibition prevents the subsequent phosphorylation and activation of downstream targets such as CaM-KI and CaMKIV. The CaM-KK signaling pathway is integral to a variety of cellular processes, including transcriptional activation, neuronal development, and metabolic regulation.[5][6]
While highly selective for CaM-KK, it is important to note that at higher concentrations, STO-609 can exhibit inhibitory effects on other kinases.[7] Therefore, careful dose-response studies are recommended to ensure target-specific effects in your experimental system.
Data Presentation: Inhibitory Activity of STO-609
The following table summarizes the quantitative data on the inhibitory potency of STO-609 against its primary targets and other selected kinases.
| Kinase Target | Inhibitor Constant (Ki) | IC50 | Notes |
| CaM-KKα | 80 ng/mL (~0.25 µM) | Recombinant enzyme[2][3][4] | |
| CaM-KKβ | 15 ng/mL (~47 nM) | Recombinant enzyme[2][3][4] | |
| CaM-KII | ~10 µg/mL (~31.8 µM) | Significantly lower potency compared to CaM-KK[3][4] | |
| AMPKK | ~0.02 µg/mL (~63.6 nM) | Activity in HeLa cell lysates[2] |
Experimental Protocols
In Vitro CaM-KKβ Kinase Assay
This protocol describes a method to measure the inhibitory effect of STO-609 on the activity of recombinant CaM-KKβ in a cell-free system. The assay measures the phosphorylation of a substrate, such as inactive CaM-KI, by CaM-KKβ.
Materials:
-
Recombinant active CaM-KKβ
-
Recombinant inactive CaM-KI (as substrate)
-
This compound
-
ATP (radioactively labeled [γ-³²P]ATP or unlabeled for non-radioactive detection methods)
-
Kinase Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM DTT, 0.1% Tween-20
-
Calmodulin (CaM)
-
96-well plates
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare STO-609 dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the kinase assay buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Prepare kinase reaction mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, recombinant CaM-KKβ, inactive CaM-KI, and Calmodulin.
-
Pre-incubation with inhibitor: Add the diluted STO-609 or DMSO control to the reaction mix. Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction: Start the reaction by adding ATP. If using [γ-³²P]ATP, ensure appropriate safety precautions are taken.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection:
-
Radioactive method: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive methods: Use a phosphospecific antibody to detect phosphorylated CaM-KI via ELISA or Western blot. Alternatively, use a commercial kinase assay kit that employs fluorescence or luminescence detection.
-
-
Data Analysis: Calculate the percentage of inhibition for each STO-609 concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for CaM-KK Activity
This protocol provides a method to assess the effect of STO-609 on the CaM-KK signaling pathway in intact cells. The example below uses ionomycin to induce a Ca²⁺ influx and measures the downstream phosphorylation of a CaM-KK target, such as CaMKIV or AMPK.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y, A549) cultured in appropriate media
-
This compound
-
Ionomycin or other Ca²⁺ ionophore
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CaMKIV (Thr196), anti-total CaMKIV, anti-phospho-AMPK (Thr172), anti-total AMPK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Starve the cells in serum-free medium for a few hours before treatment.
-
Pre-treat the cells with various concentrations of STO-609 (or DMSO as a vehicle control) for a specified period (e.g., 1-2 hours).
-
-
Stimulation:
-
Induce the CaM-KK pathway by adding a stimulating agent such as ionomycin (e.g., 1 µM) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well, and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-CaMKIV).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the normalized signals in the STO-609-treated samples to the stimulated control to determine the extent of inhibition.
-
Visualizations
Signaling Pathway of CaM-KK and its Inhibition by STO-609
Caption: CaM-KK signaling pathway and the inhibitory action of STO-609.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay using STO-609.
Experimental Workflow for Cell-Based Kinase Inhibition Assay
Caption: Workflow for a cell-based assay to measure STO-609-mediated inhibition.
References
- 1. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes: STO-609 Acetate for the Investigation of Neurite Outgrowth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurite outgrowth is a fundamental process in neural development, regeneration, and plasticity, involving the extension of axons and dendrites to form functional neuronal circuits. The dynamic regulation of the neuronal cytoskeleton, which underlies this process, is controlled by complex intracellular signaling cascades. One critical pathway involves calcium (Ca²⁺) signaling, which can be initiated by various stimuli, including neurotrophins and neuronal activity.[1]
STO-609 acetate is a potent, selective, and cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[2][3] CaMKK is a key upstream kinase that, once activated by Ca²⁺/calmodulin, phosphorylates and activates downstream targets including AMP-activated protein kinase (AMPK) and Ca²⁺/calmodulin-dependent protein kinases I and IV (CaMKI/IV).[1][4] By specifically blocking this upstream activator, this compound serves as an invaluable pharmacological tool to dissect the role of the CaMKK-mediated signaling axis in regulating neurite elongation, branching, and overall neuronal morphology.
Mechanism of Action and Signaling
The CaMKK signaling pathway is a crucial transducer of calcium signals into downstream cellular responses. An influx of intracellular Ca²⁺ leads to its binding with calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKK.[1] Activated CaMKK, in turn, phosphorylates and activates its primary substrates, CaMKI/IV and AMPK.[4][5] These kinases then influence cytoskeletal dynamics and gene expression necessary for neurite extension.
This compound acts as a competitive inhibitor of ATP binding to the kinase domain of CaMKK, effectively preventing the phosphorylation and activation of its downstream targets.[2][4] This blockade allows for the precise investigation of cellular processes dependent on this pathway. For instance, studies have demonstrated that the CaMKKβ/AMPK pathway is involved in enhancing neurite outgrowth, and blocking this pathway with inhibitors like STO-609 can prevent these effects.[6]
Quantitative Data and Efficacy
STO-609 is highly selective for CaMKK over its downstream kinases, making it a precise tool for research. The following table summarizes its inhibitory constants and effective concentrations in cellular assays.
| Parameter | Target Enzyme | Value | Cell Line / System | Reference |
| Kᵢ | CaMKKα | 80 ng/mL | Recombinant | [2][3] |
| CaMKKβ | 15 ng/mL | Recombinant | [2][3] | |
| IC₅₀ | CaMKII | ~10 µg/mL | In Vitro | [2][7] |
| Effective Concentration | Endogenous CaMKK | 1 µg/mL | SH-SY5Y Neuroblastoma | [2][3] |
Note: The higher IC₅₀ value for CaMKII demonstrates the selectivity of STO-609 for the upstream CaMKK.
Experimental Protocol: Neurite Outgrowth Inhibition Assay
This protocol provides a framework for assessing the effect of this compound on neurite outgrowth in a neuronal cell culture model.
Materials Required
-
Neuronal cells (e.g., SH-SY5Y, PC-12, or primary neurons)
-
Culture medium, serum, and supplements
-
This compound (prepare stock in DMSO, e.g., 10 mM)
-
Extracellular matrix coating (e.g., Laminin, Poly-L-lysine)
-
Multi-well culture plates or coverslips
-
Inducing agent for neurite outgrowth (e.g., Retinoic Acid for SH-SY5Y, NGF for PC-12, or serum-free medium)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% Bovine Serum Albumin)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and analysis software (e.g., ImageJ with NeuronJ plugin)
Experimental Workflow
Detailed Steps
-
Cell Plating (Day 1):
-
Coat the wells of a multi-well plate or coverslips with an appropriate extracellular matrix protein according to the manufacturer's instructions.
-
Trypsinize and count your neuronal cells. Seed the cells at a low density that allows for clear visualization of individual neurons and their processes after differentiation.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) and allow cells to adhere for at least 4-6 hours, or overnight.[8]
-
-
Induction and Treatment (Day 2):
-
Prepare serial dilutions of this compound in the appropriate differentiation medium (e.g., serum-free medium or medium containing a neurotrophin). A suggested concentration range is 0.1 µg/mL to 10 µg/mL.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest STO-609 dose.
-
Gently aspirate the seeding medium from the cells and replace it with the medium containing the differentiation agent and the respective concentrations of STO-609 or vehicle control.
-
Incubate the cells for a period sufficient to observe significant neurite outgrowth in the control group (typically 24 to 72 hours).
-
-
Fixation and Immunostaining (Day 4-5):
-
Carefully aspirate the culture medium and wash the cells once with warm PBS.
-
Fix the cells by adding 4% PFA and incubating for 20-30 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize and block non-specific binding by incubating with Permeabilization/Blocking Buffer for 1 hour at room temperature.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) diluted in blocking buffer, typically for 2 hours at room temperature or overnight at 4°C.[8]
-
Wash three times with PBS.
-
Incubate with a suitable fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI) for 1-2 hours at room temperature, protected from light.
-
Wash three final times with PBS and mount coverslips onto slides if used.
-
-
Imaging and Quantification:
-
Acquire images from multiple random fields for each condition using a fluorescence microscope.
-
Using image analysis software, quantify key neurite outgrowth parameters.[8] Common metrics include:
-
Average length of the longest neurite per neuron.
-
Total neurite length per neuron.
-
Number of primary neurites per cell.
-
Number of branch points per neuron.
-
-
Compare the measurements from STO-609-treated groups to the vehicle control to determine the dose-dependent inhibitory effect on neurite outgrowth.
-
References
- 1. CaMKK–CaMKI Signaling Pathways Differentially Control Axon and Dendrite Elongation in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. STO-609 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. jneurosci.org [jneurosci.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for STO-609 Acetate in Gastric Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
STO-609 acetate is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1] While initially recognized for its role in inhibiting the CaMKKβ/AMPK pathway, recent studies have elucidated a novel mechanism of action in the context of gastric cancer. In human gastric adenocarcinoma cell lines, such as SNU-1 and N87, this compound has been shown to inhibit cell proliferation and invasion.[2][3] This effect is notably independent of the CaMKKβ/AMPK signaling cascade and is instead mediated through the suppression of the Akt/ERK signaling pathway.[2][4] Furthermore, this compound induces both apoptosis and autophagy in these cancer cells, with minimal impact on normal gastric epithelial cells.[2][5]
These findings present this compound as a potential therapeutic agent for gastric cancer, warranting further investigation into its precise mechanisms and applications. The following application notes and protocols provide a comprehensive guide for studying the effects of this compound on gastric cancer cell lines.
Data Presentation
Table 1: Effects of this compound on Gastric Cancer Cell Viability
| Cell Line | STO-609 Concentration (μM) | Effect on Viability | Reference |
| SNU-1 | 2.5, 5, 10, 20 | Dose-dependent inhibition of proliferation | [3][6] |
| N87 | 2.5, 5, 10, 20 | Dose-dependent inhibition of proliferation | [3][6] |
| CCL-241 (Normal Gastric Epithelial) | Not specified | Minimal toxic effect | [2][3] |
Table 2: Cellular Effects of this compound in Gastric Cancer Cell Lines (SNU-1 and N87)
| Cellular Process | STO-609 Concentration (μM) | Key Observations | Reference |
| Apoptosis | 10 | Increased apoptosis and necrosis observed via flow cytometry.[2][5] | [2][5] |
| 5, 10 | Cleavage of Poly ADP ribose polymerase (PARP) indicating caspase-dependent apoptosis.[2] | [2] | |
| Autophagy | 5, 10 | Augmented conversion of LC3A/B-I to LC3A/B-II.[2][5] | [2][5] |
| Cell Signaling | 5, 10 | Reduced phosphorylation of Akt and ERK.[2][5] | [2][5] |
| Not specified | Suppressed AMPK activity (though anti-cancer effects are independent of this).[2] | [2] | |
| Cell Invasion | Not specified | Dose-dependent inhibition of invasive ability.[2][3] | [2][3] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the basic culture of gastric cancer cell lines and subsequent treatment with this compound.
Materials:
-
Human gastric cancer cell lines (e.g., SNU-1, N87)
-
Normal gastric epithelial cells (e.g., CCL-241)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (CAS 52029-86-4)[7]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Culture: Culture gastric cancer cell lines and normal gastric epithelial cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well, 96-well) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
STO-609 Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 2.5, 5, 10, 20 μM). A vehicle control group should be treated with the same concentration of DMSO used for the highest STO-609 concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells treated with STO-609 as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation states of key signaling molecules.
Materials:
-
Cells treated with STO-609
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-LC3A/B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Flow Cytometry for Apoptosis and Necrosis Analysis
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cells treated with STO-609
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Harvest the treated cells, including any floating cells from the medium.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Mandatory Visualizations
Caption: this compound signaling in gastric cancer cells.
Caption: General experimental workflow for studying STO-609.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
Application Notes and Protocols for STO-609 Acetate in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STO-609 acetate is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), particularly CaMKK2 (CaM-KKβ).[1][2][3][4] This enzyme is a critical upstream activator of several signaling pathways implicated in cancer progression, including those involving AMP-activated protein kinase (AMPK), CaM-dependent protein kinases I and IV (CaMKI/IV), and Akt.[5][6][7][8][9] The deregulation of the CaMKK2 signaling pathway is associated with the growth and proliferation of various tumor types, making it a compelling target for therapeutic intervention.[6][9] In preclinical research, STO-609 has demonstrated efficacy in reducing tumor burden in various xenograft models, highlighting its potential as an anti-cancer agent.[10][11]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer xenograft studies.
Mechanism of Action
STO-609 competitively inhibits the ATP-binding site of CaMKKα and CaMKKβ, with a higher selectivity for the β isoform.[2][4] By inhibiting CaMKK2, STO-609 disrupts downstream signaling cascades that are crucial for cancer cell proliferation, migration, and survival.[10] The primary downstream targets of CaMKK2 are CaMKI, CaMKIV, and AMPK.[6][9] The inhibition of these pathways can lead to decreased tumor growth and, in some cases, apoptosis of cancer cells.[10]
Signaling Pathway of CaMKK2 Inhibition by this compound
Caption: Signaling pathway inhibited by this compound.
Data Presentation: this compound in Xenograft Models
The following table summarizes the reported effects of this compound in various cancer xenograft models.
| Cancer Type | Animal Model | This compound Dosage and Administration | Outcome | Reference |
| Prostate Cancer | Mouse | Not specified | Significantly reduces tumor burden | [10] |
| Hepatocellular Carcinoma | Mouse | Not specified | Significantly reduces tumor burden | [10] |
| Lymphoma (EL4) | Mouse | 40 µmol/kg, IP, every 48 hours for 2 weeks | Significantly smaller tumors compared to vehicle | [11] |
| Triple-Negative Breast Cancer | Murine xenograft | Not specified | Disrupted spontaneous metastatic outgrowth | [12] |
| High-Grade Serous Ovarian Cancer | Xenograft model | Not specified | Blocked metastatic progression | [13] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of this compound in vivo. Due to its limited aqueous solubility, a common approach involves dissolving the compound in an organic solvent before dilution in a vehicle suitable for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Corn oil
-
0.5% Hydroxypropyl methylcellulose (HPMC) / 0.2% Polysorbate 80
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: DMSO/PEG300/Tween 80/Saline Formulation
This formulation is suitable for intraperitoneal (IP) injections.
-
Prepare a stock solution of this compound in DMSO (e.g., 3 mg/mL).[14] Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
In a sterile tube, add the required volume of the STO-609 DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is to add 400 µL of PEG300 for every 50 µL of the DMSO stock.[14]
-
Mix thoroughly by vortexing until the solution is clear.
-
Add Tween 80 to the mixture. A common ratio is 50 µL of Tween 80.[14]
-
Mix again until the solution is clear.
-
Add sterile saline or ddH2O to reach the final desired concentration and volume. For example, add 500 µL to bring the total volume to 1 mL.[14]
-
Vortex the final solution thoroughly before administration. This formulation should be prepared fresh before each use.
Protocol 2: DMSO/Corn Oil Formulation
This is another option for IP administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 1.5 mg/mL).[14]
-
In a sterile tube, add the required volume of the STO-609 DMSO stock solution.
-
Add the appropriate volume of corn oil. For example, for a 1 mL final solution, add 50 µL of the DMSO stock to 950 µL of corn oil.[14]
-
Mix thoroughly by vortexing until a uniform suspension is achieved. This formulation should be prepared fresh before each use.
Protocol 3: DMSO/HPMC/Polysorbate 80 Formulation
This formulation is also suitable for IP injections.
-
Dissolve this compound in a minimal amount of DMSO.[15]
-
Dilute the DMSO solution to the final desired concentration with a vehicle consisting of 0.5% HPMC and 0.2% Polysorbate 80 in sterile water.[15]
-
Vortex thoroughly to ensure a homogenous suspension.
Xenograft Study Workflow
The following is a generalized workflow for a xenograft study using this compound.
Caption: General workflow for a xenograft study.
Detailed Protocol for a Xenograft Study:
-
Cell Culture: Culture the desired cancer cell line under sterile conditions as per standard protocols. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) appropriate for the xenograft model. Allow for an acclimatization period of at least one week.
-
Tumor Implantation:
-
Resuspend the harvested cancer cells in sterile PBS or Matrigel.
-
Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight regularly throughout the study.
-
Monitor the general health and behavior of the animals.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting, or RNA sequencing).
-
Safety and Toxicology
Pharmacokinetic and toxicity studies of STO-609 in mice have been conducted. Single intraperitoneal doses of 30 µM/kg and 300 µM/kg did not significantly impact survival.[13][16] However, it is essential to monitor for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. The elimination half-life of STO-609 from plasma in mice has been reported to be approximately 8-12 hours.[13][16]
Conclusion
This compound is a valuable tool for investigating the role of the CaMKK2 signaling pathway in cancer biology and for preclinical evaluation of CaMKK2 inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for designing and conducting robust xenograft studies with this compound. Careful attention to formulation and experimental design is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. [PDF] Calcium/Calmodulin-dependent Protein Kinase Kinase 2: Roles in Signaling and Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 9. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Calcium/Calmodulin Dependent Protein Kinase Kinase 2 Regulates the Expansion of Tumor-Induced Myeloid-Derived Suppressor Cells [frontiersin.org]
- 12. Targeting CaMKK2 Inhibits Actin Cytoskeletal Assembly to Suppress Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
STO-609 acetate off-target effects on kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using STO-609 acetate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a cell-permeable compound designed as a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3][4] It competitively binds to the ATP-binding site of both CaMKKα and CaMKKβ isoforms.[2][3]
Q2: I'm observing effects in my experiment that are inconsistent with CaMKK2 inhibition. What could be the cause?
While STO-609 is a potent inhibitor of CaMKK2, it is known to have off-target effects on a variety of other kinases, some with similar potency to its intended target.[5][6][7] These off-target effects can lead to unexpected phenotypic outcomes. It is crucial to consider these alternative targets when interpreting your results. A summary of known on-target and off-target kinases for STO-609 is provided in the table below.
Quantitative Data: Kinase Inhibition Profile of this compound
| Target Classification | Kinase | Inhibition Value | Value Type | Notes |
| On-Target | CaMKKβ (CAMKK2) | 15 ng/mL | Ki | [1][2][3][4] |
| CaMKKβ (CAMKK2) | 40 nM | Ki | ||
| CaMKKα (CAMKK1) | 80 ng/mL | Ki | [1][2][3][4] | |
| CaMKKα (CAMKK1) | 0.21 µM | Ki | ||
| Off-Target | AMPKK | ~0.02 µg/mL | IC50 | In HeLa cell lysates.[1][4] |
| CaMKII | ~10 µg/mL | IC50 | [2][3] | |
| PIM3 | More effective inhibitor than for CaMKK2 at 1µM | - | [5] | |
| ERK8 | - | - | Collateral target.[5] | |
| MNK1 | >50% inhibition at 1µM | % Inhibition | [6] | |
| CK2 | 190 nM | IC50 | [5] | |
| AMPK | >50% inhibition at 1µM | % Inhibition | [6] | |
| PIM2 | >50% inhibition at 1µM | % Inhibition | [5][6] | |
| DYRK2 | >50% inhibition at 1µM | % Inhibition | [5][6] | |
| DYRK3 | >50% inhibition at 1µM | % Inhibition | [5][6] | |
| CDKL2 | Potent inhibitor at 1µM | - | [5] | |
| GRK3 | Potent inhibitor at 1µM | - | [5] | |
| STK36 | Potent inhibitor at 1µM | - | [5] | |
| CSNK2A2 | Potent inhibitor at 1µM | - | [5] | |
| YSK4 | Potent inhibitor at 1µM | - | [5] | |
| DAPK2 | Potent inhibitor at 1µM | - | [5] | |
| AhR | 43 nM | EC50 | Aryl hydrocarbon receptor agonist. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the primary signaling pathway of CaMKK2, a general workflow for assessing kinase inhibitor selectivity, and the on-target versus off-target effects of STO-609.
Figure 1: CaMKK2 Signaling Pathway.
Figure 2: Experimental Workflow for Kinase Selectivity.
Figure 3: On-Target vs. Off-Target Effects of STO-609.
Troubleshooting Guides
Q3: How can I confirm if the effects I'm seeing are due to off-target inhibition?
To dissect the on-target versus off-target effects of STO-609, consider the following experimental approaches:
-
Use a structurally unrelated CaMKK2 inhibitor: Comparing the effects of STO-609 with another CaMKK2 inhibitor that has a different off-target profile can help determine if the observed phenotype is specific to CaMKK2 inhibition.
-
Genetic knockdown or knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of CaMKK2. If the phenotype of genetic knockdown/knockout matches that of STO-609 treatment, it is more likely an on-target effect.
-
Rescue experiments: In a CaMKK2 knockdown or knockout background, the effects of STO-609 should be diminished if they are on-target.
-
Dose-response curves: Perform experiments with a range of STO-609 concentrations. Off-target effects may only appear at higher concentrations.
-
Directly measure the activity of potential off-target kinases: If you hypothesize that a specific off-target kinase is involved, use a specific assay to measure its activity in the presence of STO-609.
Q4: What are some best practices for performing in vitro kinase selectivity profiling?
Accurate determination of a compound's kinase selectivity is critical. Here is a generalized protocol for an in vitro radiometric kinase assay, a common method for this purpose.
Detailed Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol is a general guideline and may require optimization for specific kinases.
Materials:
-
Purified kinase of interest and a panel of off-target kinases
-
Kinase-specific peptide substrate
-
This compound dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-32P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Kinase Reactions:
-
In a microcentrifuge tube or 96-well plate, prepare a reaction mix containing the kinase reaction buffer, the specific kinase, and its peptide substrate.
-
Add varying concentrations of STO-609 (or DMSO for control) to the reaction mixes. Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should ideally be close to the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding a small volume of a strong acid (e.g., 30% acetic acid).
-
Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.
-
-
Wash and Dry:
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to aid in drying.
-
Allow the paper to air dry completely.
-
-
Quantify Phosphorylation:
-
Cut out the individual spots from the paper and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each STO-609 concentration compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Common Issues in Kinase Assays:
| Issue | Possible Cause | Suggested Solution |
| High background signal | Incomplete washing of unincorporated [γ-32P]ATP. | Increase the number and duration of washes. Ensure the wash buffer is fresh. |
| Non-specific binding of ATP to the paper or substrate. | Add a blocking agent like BSA to the reaction buffer. | |
| Low signal or no kinase activity | Inactive kinase enzyme. | Use a fresh batch of enzyme and ensure proper storage conditions. Confirm activity with a known activator if available. |
| Suboptimal reaction conditions (pH, temperature, incubation time). | Optimize each parameter systematically. | |
| Substrate not suitable for the kinase. | Verify the substrate specificity from literature or perform a substrate screen. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and be meticulous with technique. Prepare master mixes to reduce variability. |
| Incomplete mixing of reagents. | Gently vortex or pipette mix after adding each component. | |
| Edge effects in 96-well plates. | Avoid using the outer wells or fill them with buffer to maintain a humid environment. |
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. In Vitro Kinase Assays | Revvity [revvity.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
STO-609 Acetate Inhibitor: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of STO-609 acetate, a widely used inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). Due to its known specificity issues, careful experimental design and data interpretation are crucial.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), with inhibitory activity against both CaMKKα (CaMKK1) and CaMKKβ (CaMKK2) isoforms.[1][2][3][4][5] It acts as a competitive inhibitor of ATP.[3][4]
Q2: What are the known off-target effects of STO-609?
A2: While initially considered highly selective for CaMKKs over downstream CaM kinases,[3][4] broader kinase profiling has revealed that STO-609 inhibits several other kinases with similar or even greater potency than its intended targets.[6][7][8] Documented off-targets include AMP-activated protein kinase (AMPK), Mitogen-activated protein kinase-interacting kinase 1 (MNK1), Pim-3 kinase (PIM3), and several others.[6][7][8][9] This lack of specificity is a critical consideration in experimental design.
Q3: Are there any known artifacts associated with STO-609 usage?
A3: Yes, STO-609 has been reported to cause artifacts in calcium imaging studies by directly interacting with calcium-binding dyes like Fura-2 and X-Rhod1, leading to fluorescence quenching.[10] Additionally, it has been shown to bind and activate the aryl hydrocarbon receptor, which could lead to confounding effects such as the induction of P450 enzymes.[7][8]
Q4: What are the solubility and stability characteristics of this compound?
A4: STO-609 has poor solubility, which can limit its utility and necessitate careful preparation of stock solutions.[6] For in vivo experiments, it is often formulated in vehicles containing DMSO and other solubilizing agents.[5][11] Stock solutions are typically prepared in DMSO. It is recommended to prepare working solutions freshly on the day of use.[5]
Q5: Are there more selective alternatives to STO-609?
A5: Yes, for researchers requiring higher selectivity for CaMKK2, the chemical probe SGC-CAMKK2-1 is a recommended alternative.[9][12] While it also inhibits CaMKK1, it displays a much cleaner kinome profile compared to STO-609, with fewer off-target effects.[9][12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or contradictory results (e.g., inhibition of a pathway thought to be independent of CaMKK). | Off-target effects of STO-609. | 1. Validate with a more selective inhibitor: Repeat key experiments using a more selective CaMKK2 inhibitor like SGC-CAMKK2-1.[9][12] 2. Use a structurally distinct inhibitor: Confirm findings with an alternative CaMKK inhibitor that has a different chemical scaffold. 3. Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR to deplete CaMKK2 and verify that the observed phenotype is not due to off-target inhibitor effects.[8] 4. Dose-response curve: Perform a dose-response experiment to ensure you are using the lowest effective concentration of STO-609 to minimize off-target inhibition. |
| Inconsistent results between experimental replicates. | Poor solubility of STO-609. | 1. Proper solubilization: Ensure STO-609 is fully dissolved in the stock solution (e.g., DMSO) with the aid of sonication if necessary. 2. Fresh working solutions: Prepare fresh dilutions from the stock solution for each experiment, as the compound may precipitate out of aqueous solutions over time.[5] 3. Vehicle control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent itself. |
| Inhibition of AMPK phosphorylation is observed. | Direct inhibition of AMPK by STO-609. | STO-609 is known to inhibit AMPK directly with an IC50 in the low micromolar range.[9][12] If your experimental goal is to specifically inhibit the CaMKK-AMPK axis, the results will be confounded. Use a more selective inhibitor like SGC-CAMKK2-1, which does not significantly inhibit AMPK.[9] |
| Artifactual readings in fluorescence-based assays (e.g., calcium imaging). | Direct interaction of STO-609 with fluorescent dyes. | STO-609 can quench the fluorescence of certain calcium indicators.[10] 1. Control experiments: Run a cell-free control to test if STO-609 directly affects the fluorescence of your probe. 2. Use alternative assays: Employ non-fluorescence-based methods to measure the endpoint of interest if possible. |
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity of STO-609 against its primary targets and several known off-targets. This data highlights the importance of using the inhibitor at appropriate concentrations and validating findings with orthogonal approaches.
| Kinase Target | Parameter | Value (STO-609) | Reference |
| CaMKKβ (CaMKK2) | Ki | 15 ng/mL (~40 nM) | [1][2][3][4][5] |
| CaMKKα (CaMKK1) | Ki | 80 ng/mL (~214 nM) | [1][2][3][4][5] |
| CaMKKβ (CaMKK2) | IC50 | ~70-80 nM | [9] |
| CaMKKα (CaMKK1) | IC50 | ~200-260 nM | [9] |
| AMPK | IC50 | ~0.7-2 µM | [9] |
| CaMKII | IC50 | ~10 µg/mL (~26.7 µM) | [3][4] |
| PIM3 | - | More effective inhibitor than for CaMKK2 at 1 µM | [7] |
| MNK1 | - | Inhibited (>50%) at 1 µM | [7][9] |
| ERK8 | - | Identified as a collateral target | [7] |
| CK2 | - | Inhibited with similar potency to CaMKK1 | [6][7] |
| DYRK2 | - | Inhibited with similar potency to CaMKK1 | [6][7] |
| DYRK3 | - | Inhibited with similar potency to CaMKK1 | [6][7] |
| HIPK2 | - | Identified as a collateral target | [6] |
Note: IC50 and Ki values can vary depending on the assay conditions, particularly the ATP concentration, as STO-609 is an ATP-competitive inhibitor.[3][9]
Experimental Protocols
General Kinase Activity Assay (for IC50 determination)
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase in vitro.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CaMKK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES or Tris-HCl)
-
This compound (or other inhibitor) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of STO-609 in the kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In a 96-well plate, add the kinase and the inhibitor dilutions (or controls). Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase if known.
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction (e.g., by adding a strong acid like phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper (if using radiolabeled ATP).
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: CaMKK signaling pathway and the inhibitory action of STO-609.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 [mdpi.com]
- 12. researchgate.net [researchgate.net]
troubleshooting STO-609 acetate solubility problems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with STO-609 acetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving or is precipitating out of solution. What should I do?
A1: Solubility issues with this compound can arise from several factors. Here are the key troubleshooting steps:
-
Solvent Choice: Ensure you are using the recommended solvents. This compound is soluble in DMSO and 100mM NaOH.[1][2][3] It is insoluble in water and ethanol.[4]
-
Solvent Quality: For DMSO solutions, it is critical to use fresh, anhydrous DMSO.[4] DMSO is hygroscopic and can absorb moisture, which will reduce the solubility of this compound.
-
Sonication: Sonication is often recommended to aid dissolution, particularly in DMSO.[5] If you are experiencing solubility issues, sonicating the solution may help.
-
Warming: Gently warming the solution to 37°C can also help to increase solubility.[3]
-
Concentration: Do not exceed the maximum recommended concentrations. Over-saturating the solution will lead to precipitation. Refer to the solubility data table below for specific concentration limits.
Q2: What is the recommended solvent and concentration for preparing a stock solution?
A2: The most common solvent for preparing stock solutions of this compound is DMSO.[1][4][5][6][7] A stock solution of 10 mM in fresh DMSO is a widely cited concentration.[1][5] For aqueous experimental conditions, some protocols use 100mM NaOH, where it is soluble up to 45 mM.[1]
Q3: How should I store my this compound powder and stock solutions?
A3:
-
Powder: The solid form of this compound should be desiccated and stored at room temperature.[1] It can be stored for up to 12 months under these conditions.[6]
-
Stock Solutions: Prepare and use solutions on the same day if possible.[1] If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[1][4] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[1]
Q4: Can I sterilize my this compound solution?
A4: If you have prepared your stock solution in DMSO, sterilization is generally not recommended as DMSO has sterilizing properties. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 µm filter membrane.[5]
Quantitative Solubility Data
For easy comparison, the following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 10 mM | 3.74 mg/mL | Sonication is recommended.[5] Use fresh, moisture-free DMSO.[4] |
| DMSO | 25 mM | ~9.36 mg/mL | As reported by one supplier.[6] |
| 100mM NaOH | 45 mM | 16.85 mg/mL | --- |
| Water | Insoluble | Insoluble | --- |
| Ethanol | Insoluble | Insoluble | --- |
Molecular Weight of this compound is 374.35 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 3.74 mg of this compound.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 3.74 mg, you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath until the solution is clear. Gentle warming to 37°C can also be applied.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizing the Mechanism of Action
STO-609 is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[4][7][8][9] It acts as a competitive inhibitor of ATP binding to CaMKKα and CaMKKβ.[3] The inhibition of CaMKK prevents the activation of its downstream targets, thereby affecting various cellular signaling pathways.
CaMKK2 Signaling Pathway
The following diagram illustrates the central role of CaMKK2 in cellular signaling and the point of inhibition by STO-609. An increase in intracellular Ca2+ leads to the activation of CaMKK2, which in turn phosphorylates and activates several key downstream kinases including CaMK1, CaMK4, and AMP-activated protein kinase (AMPK).[10][11][12][13][14] STO-609 blocks this activation cascade.
Caption: STO-609 inhibits the CaMKK2 signaling cascade.
Experimental Workflow for Assessing this compound Solubility
This workflow outlines the logical steps to troubleshoot solubility issues with this compound.
References
- 1. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CaMK | TargetMol [targetmol.com]
- 6. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
- 7. STO 609 | CAS 52029-86-4 | CAMKK kinase inhibitor [stressmarq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. CaMKK2 Signaling in Metabolism and Skeletal Disease: A New Axis with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAMKK2 - Wikipedia [en.wikipedia.org]
STO-609 Acetate in Solution: A Technical Guide to Stability and Handling
For researchers and drug development professionals utilizing STO-609 acetate, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), ensuring the stability and integrity of the compound in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and aqueous solutions of Sodium Hydroxide (NaOH).[1][2] For most cell-based assays, DMSO is the preferred solvent.
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: As a solid, this compound should be stored desiccated at room temperature or -20°C for long-term storage (up to 3 years).[3][4] Once in a DMSO solution, it is recommended to prepare it fresh for immediate use.[1] If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to one year.[1][3] Avoid repeated freeze-thaw cycles.
Q3: How can I ensure the complete dissolution of this compound?
A3: Sonication can aid in the dissolution of this compound in DMSO.[3] It is crucial to ensure no precipitate is visible before use.[1]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: While soluble in 100mM NaOH[2], the stability of this compound in aqueous buffers or cell culture media over extended periods has not been extensively reported. Organic reagents may precipitate when directly added to an aqueous medium.[3][5] It is best practice to dilute the DMSO stock solution into the aqueous buffer or media immediately before the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage. | The solution may be supersaturated, or the solvent may have absorbed moisture. | Warm the solution gently (e.g., to 37°C) and sonicate to redissolve. Ensure the use of anhydrous, high-purity DMSO.[6] Consider preparing a less concentrated stock solution. |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment.[1] Avoid prolonged exposure of the solution to light and ambient temperatures. Verify the purity of the solid compound. |
| Low or no activity of the inhibitor. | Incorrect storage of the stock solution leading to degradation. | Always store stock solutions at -20°C or -80°C.[1][3] Confirm the final concentration in the assay is appropriate to inhibit CaMKK. |
| Precipitation upon dilution in aqueous buffer. | Low solubility of the compound in the final buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Perform serial dilutions of the DMSO stock in an intermediate solvent before final dilution in the aqueous buffer.[3] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 10 mM | Sonication is recommended to aid dissolution. | [3] |
| DMSO | 25 mM | - | |
| 100mM NaOH | 45 mM | - | [1] |
Table 2: Recommended Storage Conditions
| Form | Condition | Duration | Reference |
| Solid (Powder) | Desiccate at Room Temperature | Short-term | [1] |
| Solid (Powder) | -20°C | Up to 3 years | [3] |
| In DMSO | -20°C | Up to 1 month | [1] |
| In DMSO | -80°C | Up to 1 year | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution and sonicate in a water bath until the compound is completely dissolved and the solution is clear.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -80°C.
General Protocol for Assessing Solution Stability (User-Defined)
-
Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO).
-
Storage Conditions: Aliquot the solution and store under various conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), take a sample from each storage condition.
-
Analysis: Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the results to the initial time point (T=0) to determine the percentage of degradation under each condition.
Visualizations
Caption: this compound signaling pathway.
Caption: Recommended workflow for handling this compound solutions.
References
preventing STO-609 acetate precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of STO-609 acetate in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It functions as an ATP-competitive inhibitor, targeting the alpha and beta isoforms of CaMKK with Ki values of 80 ng/mL and 15 ng/mL, respectively.[1][3][4] By inhibiting CaMKK, STO-609 suppresses the activation of downstream kinases such as CaMKI and CaMKIV, thereby interfering with various cellular signaling pathways.[4][5][6]
Q2: Why does this compound precipitate in my cell culture media?
This compound has low solubility in aqueous solutions like cell culture media.[7] Precipitation commonly occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous media, causing the compound to crash out of solution.
Q3: What are the recommended solvents for preparing this compound stock solutions?
The most common and recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[2][8][9][10] It is also soluble in 100mM sodium hydroxide (NaOH).[2][8]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.1%.[7]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions to help you avoid precipitation of this compound in your experimental media.
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
Cause: Rapid dilution of a highly concentrated organic stock solution into an aqueous medium.
Solution:
-
Serial Dilution: Instead of directly adding the high-concentration stock to your final volume of media, perform one or more intermediate dilution steps.[11] For example, dilute your 10 mM stock in DMSO to 1 mM with DMSO first, and then add this intermediate stock to your media.[11]
-
Pre-warming: Gently warm both your this compound stock solution and your cell culture media to 37°C before mixing.[11] This can help improve solubility.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently swirling or vortexing the media. This gradual introduction can prevent localized high concentrations that lead to precipitation.
Issue: The media becomes cloudy over time after adding this compound.
Cause: The compound may be slowly precipitating out of solution due to instability at the working concentration and temperature.
Solution:
-
Fresh Preparation: Prepare the final working solution of this compound in media immediately before use.[7][8] Avoid storing media containing this compound for extended periods.
-
Solubility Check: Ensure your final working concentration does not exceed the solubility limit of this compound in your specific cell culture media. You may need to perform a solubility test to determine the optimal concentration range.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 374.35 g/mol )[2]
-
Anhydrous/fresh DMSO[3]
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.74 mg.
-
Add the appropriate volume of fresh DMSO to the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.[2][11]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][12]
Protocol 2: Diluting this compound into Cell Culture Media
This protocol provides a method for diluting the this compound stock solution into cell culture media to a final concentration of 10 µM, while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture media, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock 1:10 in fresh DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Final Dilution: Add the required volume of the 1 mM intermediate stock solution to your pre-warmed cell culture media to achieve the desired final concentration. To make 10 mL of media with a final this compound concentration of 10 µM, add 100 µL of the 1 mM intermediate stock.
-
Mix the final solution thoroughly by gentle inversion or swirling.
-
Use the media immediately for your experiment.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration | Notes |
| DMSO | 10 mM - 25 mM | Sonication may be required.[2][13] Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| 100mM NaOH | 45 mM | [2][8] |
Visualizations
Signaling Pathway of CaMKK2 Inhibition by STO-609
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. CaMKK2 Signaling in Metabolism and Skeletal Disease: A New Axis with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound | CaMK | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
STO-609 Acetate Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of STO-609 acetate in cell culture. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It functions as an ATP-competitive inhibitor of both CaMKKα and CaMKKβ isoforms.[3][4] By inhibiting CaMKK, this compound subsequently blocks the activation of downstream kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[3]
Q2: What are the recommended working concentrations for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, published studies provide a general range. For instance, concentrations between 0.01-10 μg/mL have been used in HeLa cells, while a concentration of 1μg/mL was effective in SH-SY5Y neuroblastoma cells.[4] In some cancer cell lines, concentrations of 5 and 10 μM have been used to induce apoptosis.[5]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 10 mM and in 100mM NaOH up to 45 mM. It is recommended to prepare a concentrated stock solution in DMSO, for example at 10 mM. This stock solution should be stored at -20°C or -80°C.[2][6] For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the final desired concentration. To avoid precipitation, it is advisable to first dilute the stock solution in a small volume of medium before adding it to the full volume of the cell culture.[2]
Q4: Can this compound cause cell toxicity?
Yes, this compound can induce cytotoxicity, including apoptosis and necrosis, in a variety of cell types, particularly in cancer cell lines.[5] This toxicity may not always be related to its on-target activity against CaMKK and could be a result of off-target effects. Therefore, it is crucial to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell line and experimental goals.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Cell Viability
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Start with a broad range of concentrations and narrow down to a concentration that effectively inhibits the target without causing excessive cell death.
-
-
Possible Cause 2: Off-target effects.
-
Solution: Be aware that STO-609 has known off-target effects on other kinases which can contribute to cytotoxicity.[7][8] If you suspect off-target effects are confounding your results, consider using a structurally different CaMKK inhibitor as a control or utilizing genetic approaches (e.g., siRNA or CRISPR) to validate your findings.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Always include a vehicle-only control in your experiments.
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause 1: Compound precipitation.
-
Solution: this compound has limited solubility in aqueous solutions.[1][4] Ensure that your stock solution is fully dissolved before further dilution. When diluting in cell culture media, add the compound dropwise while gently mixing to prevent precipitation. Visually inspect the media for any signs of precipitation before adding it to the cells.
-
-
Possible Cause 2: Cell line variability.
-
Solution: Different cell lines can exhibit varying sensitivities to this compound. It is important to characterize the effects of the compound on each new cell line you work with.
-
-
Possible Cause 3: Passage number and cell health.
-
Solution: Use cells with a consistent and low passage number, as cellular responses can change with prolonged culturing.[9] Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Issue 3: Unexpected Phenotypic Changes
-
Possible Cause: Off-target effects.
-
Solution: The observed phenotype may be a consequence of STO-609's activity against kinases other than CaMKK.[7][8] Consult the literature for known off-target effects of STO-609 and consider if these could explain your observations. Cross-validation with other inhibitors or genetic methods is recommended.
-
Data Presentation
Table 1: Reported Cellular Effects and Concentrations of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa | 0.01-10 µg/mL | 6 hours | Suppression of Ca2+-induced CaM-KIV activation | [4][6] |
| SH-SY5Y | 1 µg/mL | Not Specified | 80% inhibition of endogenous CaM-KK activity | [10] |
| SNU-1 (Gastric Cancer) | 5 and 10 µM | 72 hours | Increased apoptosis and necrosis | [5] |
| N87 (Gastric Cancer) | 5 and 10 µM | 72 hours | Increased apoptosis and necrosis | [5] |
| C4-2 (Prostate Cancer) | IC50 = 10.7 µM | 24 hours | Decrease in p-AMPK levels | [8] |
| MDA-MB-231 (Breast Cancer) | Increasing doses | 24 hours | Inhibition of CaMKK2 downstream activity | [8] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V Staining
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol provides a general method for measuring caspase-3 and -7 activity, key executioner caspases in apoptosis.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with this compound and controls as described in Protocol 1.
-
Assay:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Follow the manufacturer's instructions to add the caspase reagent to each well.
-
Incubate at room temperature for the recommended time.
-
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.[14][15][16]
Visualizations
Caption: this compound signaling pathway.
References
- 1. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 2. This compound | CaMK | TargetMol [targetmol.com]
- 3. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 [mdpi.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 16. mdpi.com [mdpi.com]
STO-609 Acetate Technical Support Center: Troubleshooting Calcium Imaging Artifacts
For researchers, scientists, and drug development professionals utilizing STO-609 acetate in calcium imaging studies, this technical support center provides essential guidance on identifying and mitigating potential artifacts. STO-609 is a widely used inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK); however, its use in fluorescence-based assays requires careful consideration of its optical properties and off-target effects.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: STO-609 is a selective and cell-permeable inhibitor of CaMKKα and CaMKKβ isoforms.[3][4] It acts as a competitive inhibitor of ATP, thereby preventing the phosphorylation of downstream targets.[5]
Q2: What are the known artifacts associated with using STO-609 in calcium imaging experiments?
A2: The primary artifacts are twofold:
-
Intrinsic Autofluorescence: STO-609 itself is a fluorescent molecule.[2] This can lead to increased background signal and interfere with the detection of calcium indicator fluorescence.
-
Fluorescence Quenching: STO-609 has been shown to quench the fluorescence of commonly used calcium indicators, such as Fura-2 and X-Rhod1.[1][2] This can lead to an underestimation of intracellular calcium concentrations.
Q3: What are the off-target effects of STO-609 that could influence calcium signaling?
A3: STO-609 is not entirely specific to CaMKK and has been shown to inhibit other kinases, which could indirectly affect calcium signaling.[6] Additionally, it can directly inhibit large-conductance calcium-activated potassium (BKCa) channels, which can alter cellular excitability and calcium dynamics.[1][2]
Q4: Are there any recommended alternatives to STO-609 for inhibiting CaMKK in calcium imaging studies?
A4: SGC-CAMKK2-1 is a more selective inhibitor of CAMKK2 with a better kinome-wide selectivity profile compared to STO-609.[7] While its specific properties regarding autofluorescence and quenching in calcium imaging are not as extensively documented as for STO-609, its higher selectivity may reduce off-target effects. Researchers should still perform control experiments to validate its use in their specific assay.
Troubleshooting Guides
Problem 1: Unexpected increase in baseline fluorescence upon STO-609 application.
Cause: This is likely due to the intrinsic autofluorescence of STO-609.
Troubleshooting Steps:
-
Perform a "Vehicle vs. STO-609" control in acellular conditions:
-
Prepare your imaging buffer with the same final concentration of DMSO (or other solvent) used for your STO-609 working solution.
-
Acquire a baseline fluorescence reading.
-
Add STO-609 to the imaging buffer at the final experimental concentration and measure the fluorescence. An increase in signal confirms autofluorescence.
-
-
Image cells without a calcium indicator:
-
Prepare a sample of your cells without loading them with a calcium indicator.
-
Image these cells before and after the application of STO-609 using the same imaging settings as your experiment. This will reveal the contribution of STO-609's autofluorescence in a cellular context.
-
-
Spectral Unmixing: If your imaging system has the capability, you can measure the emission spectrum of STO-609 alone and use spectral unmixing algorithms to subtract its contribution from your experimental images.
Problem 2: Decreased or blunted calcium response after STO-609 treatment.
Cause: This could be a genuine effect of CaMKK inhibition, or it could be an artifact caused by fluorescence quenching of your calcium indicator by STO-609.
Troubleshooting Steps:
-
In Vitro Quenching Assay:
-
Prepare a solution of your calcium indicator (e.g., Fura-2) in a cuvette with a known concentration of calcium.
-
Measure the baseline fluorescence.
-
Add STO-609 at your experimental concentration and monitor for a decrease in fluorescence intensity. This directly tests for quenching.
-
-
Manganese (Mn2+) Quenching Control:
-
Manganese can enter cells through some calcium channels and quenches the fluorescence of many calcium indicators.[8][9]
-
After observing a blunted calcium response with STO-609, apply a manganese solution. If you still observe a decrease in fluorescence, it suggests that the dye is still present and responsive, and the initial blunted response may be a true biological effect.
-
-
Use a Different Calcium Indicator:
-
The extent of quenching can be dye-dependent. If possible, repeat the experiment with a calcium indicator that has different spectral properties.
-
Problem 3: Unexpected changes in cellular excitability or calcium oscillations.
Cause: This could be due to the off-target effect of STO-609 on BKCa channels or other ion channels.
Troubleshooting Steps:
-
Electrophysiology: If available, use patch-clamp electrophysiology to directly measure ion channel activity in the presence and absence of STO-609.
-
Use a Specific BKCa Channel Blocker: Perform a control experiment using a known BKCa channel blocker (e.g., paxilline) to see if it phenocopies the effects of STO-609 on cellular excitability.[1][2]
-
Lower STO-609 Concentration: Use the lowest effective concentration of STO-609 to minimize off-target effects.
Data Presentation
Table 1: Inhibitory Activity of STO-609
| Target | Ki (ng/mL) | IC50 (µg/mL) |
| CaM-KKα | 80[3][4] | - |
| CaM-KKβ | 15[3][4] | - |
| CaM-KII | - | ~10[4][5] |
| AMPKK (in HeLa cell lysates) | - | ~0.02[3] |
Table 2: Spectral Properties of STO-609
| Condition | Excitation Max (nm) | Emission Max (nm) |
| Free in solution | ~400 | ~533 |
| Bound to CaMKK2 | ~400 | ~500 |
Data derived from studies on the intrinsic fluorescence of STO-609.
Experimental Protocols
Protocol 1: Control for STO-609 Autofluorescence in Cell-Based Assays
-
Plate Cells: Plate your cells of interest on a suitable imaging dish or plate.
-
Prepare Solutions:
-
Vehicle Control: Prepare your cell culture medium with the same final concentration of the solvent used to dissolve STO-609 (e.g., 0.1% DMSO).
-
STO-609 Solution: Prepare your cell culture medium containing the final working concentration of STO-609.
-
-
Imaging:
-
Place the imaging dish on the microscope.
-
Using the same filter set and acquisition settings as your calcium imaging experiment, acquire a baseline image of the cells in the vehicle control medium.
-
Replace the vehicle control medium with the STO-609 solution.
-
Acquire images at several time points to monitor any change in background fluorescence.
-
-
Analysis: Quantify the mean fluorescence intensity of background regions in your images before and after STO-609 application. A significant increase indicates an autofluorescence artifact.
Protocol 2: In Vitro Fura-2 Quenching Assay
-
Prepare Solutions:
-
Fura-2 Solution: Prepare a solution of Fura-2 (free acid) in a calcium-saturating buffer (e.g., 1 mM CaCl2).
-
STO-609 Stock: Prepare a concentrated stock solution of STO-609 in a suitable solvent (e.g., DMSO).
-
-
Measurement:
-
In a fluorometer cuvette, add the Fura-2 solution.
-
Measure the baseline fluorescence emission at ~510 nm with excitation at both 340 nm and 380 nm.
-
Add the STO-609 stock solution to the cuvette to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Analysis: A decrease in fluorescence intensity at one or both excitation wavelengths after the addition of STO-609 indicates quenching.
Mandatory Visualizations
Caption: STO-609 signaling pathway and potential artifacts.
Caption: Troubleshooting workflow for STO-609 artifacts.
References
- 1. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "The CAMKKβ Inhibitor STO-609 Causes Artefacts in CA2+ Imaging and Sele" by Jennifer G. Jurcsisn [corescholar.libraries.wright.edu]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe SGC-CAMKK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Fura-2 Manganese Extraction Assay (CFMEA) - PMC [pmc.ncbi.nlm.nih.gov]
STO-609 acetate degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and troubleshooting of experiments involving STO-609 acetate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable at ambient temperature for shipping purposes.[1] For long-term storage, it is recommended to desiccate at room temperature or store at -20°C.[2] One supplier suggests the powder can be stored at -20°C for up to three years.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and 100mM NaOH.[1] For example, it is soluble in DMSO up to 10 mM, and sonication may be required.[2] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2][3] It is advisable to prepare and use solutions on the same day if possible.[1] If storing, aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: Is this compound light sensitive?
A3: While specific data on light sensitivity is not consistently provided, it is good laboratory practice to store chemical compounds, including this compound, protected from light, especially when in solution.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[5][6] It acts as a competitive inhibitor of ATP binding to CaMKK, thereby preventing the phosphorylation and activation of its downstream targets like CaMKI and CaMKIV.[6]
Data Summary
Storage and Solubility of this compound
| Form | Storage Condition | Duration | Solubility | Reference |
| Solid | Room Temperature (desiccate) | Up to 12 months | N/A | [1] |
| Solid | -20°C | Up to 3 years | N/A | [2] |
| DMSO Solution | -20°C | Up to 1 month | Up to 25 mM | [1] |
| DMSO Solution | -80°C | Up to 1 year | Up to 25 mM | [2] |
| 100mM NaOH Solution | Use same day | N/A | Up to 45 mM | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: ~374.35 g/mol ). For 1 mL of a 10 mM stock solution, you would need 3.74 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Sonication: If the compound does not dissolve completely, sonicate the solution for a few minutes until it becomes clear.[2]
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for short-term or -80°C for long-term storage.[1][2]
Visual Guides
Signaling Pathway of CaMKK Inhibition by STO-609
Caption: CaMKK signaling pathway and the inhibitory action of STO-609.
Experimental Workflow for this compound Handling
Caption: Recommended workflow for handling and storing this compound.
Troubleshooting Guide
Problem 1: this compound powder will not dissolve in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Ensure you are not exceeding the maximum solubility (up to 25 mM).
-
Use fresh, anhydrous DMSO.
-
Try sonicating the solution for a few minutes to aid dissolution.[2]
-
Problem 2: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound in stock solutions due to improper storage.
-
Solution:
Problem 3: Unexpected off-target effects observed.
-
Possible Cause: While STO-609 is a selective CaMKK inhibitor, very high concentrations may lead to off-target effects. One study noted that STO-609 can interfere with calcium imaging studies using Fura-2 and X-Rhod1 and may inhibit BKCa channels.[7]
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration for your experiment with minimal off-target effects.
-
Consult the literature for concentrations used in similar experimental setups.
-
Be cautious when interpreting calcium imaging data in the presence of STO-609.[7]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 2. This compound | CaMK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the CaMKK β-AMPK Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
STO-609 acetate effects independent of CaMKK
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the CaMKK-independent effects of STO-609 acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and help ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm using STO-609 to inhibit CaMKK, but I'm observing effects that don't align with the known CaMKK signaling pathway. What could be the cause?
A1: While STO-609 is a potent inhibitor of CaMKKα and CaMKKβ, it is not perfectly selective and is known to have several off-target effects.[1][2] Observed effects may be independent of CaMKK activity. For example, in gastric adenocarcinoma cells, STO-609 has been shown to inhibit cell proliferation and invasion by suppressing the Akt/ERK signaling pathway, even after CaMKK-β and its downstream target AMPK were knocked down.[3][4]
Q2: What are the primary known off-target kinases for STO-609?
A2: Kinome screening and other studies have revealed that STO-609 can inhibit a range of other kinases with potencies similar to its inhibition of CaMKKs.[1] These include, but are not limited to, PIM3, ERK8, MNK1, CK2, AMPK, PIM2, DYRK2, and DYRK3.[1][2][5] Therefore, if your experimental system expresses these kinases, they represent potential alternative targets for STO-609.
Q3: My experiments involve calcium imaging, and I've noticed unusual fluorescence readings after applying STO-609. Is this a known issue?
A3: Yes, STO-609 has been reported to cause artifacts in calcium imaging studies. It can directly interact with and quench the fluorescence of calcium-binding dyes like Fura-2 and X-Rhod1, independent of intracellular calcium concentration.[6] This can lead to misinterpretation of calcium signaling data. It is crucial to perform control experiments to account for this potential artifact.
Q4: Can STO-609 affect ion channels directly?
A4: Yes, STO-609 has been shown to have direct, CaMKK-independent effects on ion channels. A notable example is its rapid inhibition of large-conductance Ca2+-activated potassium (BKCa) channels.[6] This effect was observed to be faster than the typical timeframe required for kinase inhibition, suggesting a direct interaction with the channel or a closely related component.[6]
Q5: How can I design an experiment to verify that an observed effect of STO-609 is truly independent of CaMKK?
A5: To confirm CaMKK independence, you should incorporate specific control experiments. The gold standard is to use a genetic approach alongside the pharmacological inhibitor. One effective method is to use shRNA or siRNA to knock down the expression of CaMKKα and/or CaMKKβ.[3][7] If the effect of STO-609 persists in the cells lacking CaMKK, it strongly indicates a CaMKK-independent mechanism.[3][4] Another approach is to use STO-609-resistant CaMKK mutants.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause (CaMKK-Independent) | Recommended Action |
| Unexpected inhibition of cell proliferation. | STO-609 may be inhibiting other pro-survival kinases like Akt or ERK.[3][4] | 1. Perform a Western blot to check the phosphorylation status of Akt and ERK after STO-609 treatment. 2. Use a more selective inhibitor for the suspected off-target kinase as a comparison. 3. Utilize CaMKK knockdown (siRNA/shRNA) cells to see if the anti-proliferative effect persists.[3][7] |
| Contradictory results in AMPK activation studies. | STO-609 can directly inhibit AMPK with an IC50 of 1.7 µM in cell-free assays.[9] The observed effect on AMPK may not be mediated through CaMKK. | 1. Measure AMPK activity directly in your system. 2. Use a more specific CaMKK inhibitor, such as SGC-CAMKK2-1, as a control to compare effects on AMPK phosphorylation.[5] 3. Consider that in some tissues like skeletal muscle, STO-609's effect on AMPK is likely due to off-target inhibition.[9] |
| Fluorescence signal drops unexpectedly during calcium imaging. | STO-609 quenches the fluorescence of certain calcium dyes.[6] | 1. Perform an in vitro control experiment by adding STO-609 to your calcium dye in a cell-free buffer to measure any direct quenching effect. 2. Use a structurally different calcium indicator that may not be affected. 3. Validate calcium-dependent findings with an alternative, non-fluorescence-based method if possible. |
Quantitative Data: STO-609 Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for STO-609 against its primary targets and selected off-targets. Note that values can vary based on experimental conditions.
| Target | Inhibitor Constant (Ki) | IC50 | Reference |
| CaMKKα | 80 ng/mL | ~120 ng/mL | [10][11][12] |
| CaMKKβ | 15 ng/mL | ~40 ng/mL | [10][11][12] |
| AMPK | Not specified | ~1.7 µM (cell-free) | [9] |
| CaMKII | Not specified | ~10 µg/mL | [10][11][12] |
| AMPKK (HeLa cell lysates) | Not specified | ~0.02 µg/mL | [10][13] |
Experimental Protocols
Protocol: Verifying CaMKK-Independence using shRNA
This protocol outlines a general workflow to test if the effect of STO-609 on cell proliferation is independent of CaMKK and AMPK, based on methodologies described in the literature.[3][7]
Caption: Workflow for shRNA-mediated knockdown to test CaMKK-independent effects.
Signaling Pathways & Logical Relationships
The diagrams below illustrate the known on-target pathway of STO-609 versus its CaMKK-independent mechanisms.
Caption: On-target vs. Off-target mechanisms of STO-609.
Caption: A logical flowchart for troubleshooting unexpected STO-609 results.
References
- 1. mdpi.com [mdpi.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 12. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating STO-609 Acetate Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of STO-609 acetate in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It exhibits competitive inhibition at the ATP-binding site of the kinase.[3]
Q2: What is the mechanism of action of this compound?
This compound inhibits the kinase activity of both CaMKKα and CaMKKβ isoforms, thereby preventing the phosphorylation of their downstream substrates.[1][2][4] This inhibition also blocks the autophosphorylation of CaMKK.[2][5]
Q3: What is the most common downstream signaling pathway affected by this compound?
The most well-characterized downstream target of CaMKK is the AMP-activated protein kinase (AMPK).[6][7] Therefore, this compound treatment typically leads to a reduction in the phosphorylation of AMPK at threonine 172 (Thr172).[6][8]
Q4: What are the recommended working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, concentrations in the range of 1 to 10 µg/mL have been shown to significantly reduce the endogenous activity of CaMKK in cell lines such as SH-SY5Y neuroblastoma cells.[1][4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q5: How can I be sure that the observed effects are due to CaMKK2 inhibition and not off-target effects?
While STO-609 is considered selective, the potential for off-target effects should always be considered, especially at higher concentrations.[6][9] To validate the specificity of the effects, consider the following approaches:
-
Use a structurally unrelated CaMKK2 inhibitor: Comparing the effects of STO-609 with another CaMKK2 inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to the inhibition of the intended target.
-
Genetic approaches: Using techniques like siRNA or CRISPR/Cas9 to knock down or knock out CaMKK2 expression can provide strong evidence that the pharmacological effects of STO-609 are on-target.[7]
-
Rescue experiments: If possible, overexpressing a resistant mutant of CaMKK2 that is not inhibited by STO-609 should rescue the phenotype observed with the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of downstream signaling (e.g., p-AMPK levels) | Inhibitor inactivity: Improper storage or handling of this compound. | Store this compound as a powder at -20°C. For stock solutions in DMSO, store at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. |
| Insufficient inhibitor concentration or treatment time: The concentration or duration of treatment may not be optimal for the specific cell line. | Perform a dose-response (e.g., 0.1, 1, 10, 25 µM) and time-course (e.g., 1, 6, 12, 24 hours) experiment to determine the optimal conditions. | |
| Low CaMKK activity in the cell line: The cell line used may have low basal activity of the CaMKK/AMPK pathway. | Stimulate the pathway if possible (e.g., with a calcium ionophore like ionomycin) to increase the dynamic range for observing inhibition. | |
| Poor cell permeability: Although STO-609 is cell-permeable, its uptake might be limited in certain cell types. | Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid cell toxicity and effects on permeability. | |
| High cell toxicity or unexpected phenotypes | Off-target effects: At higher concentrations, STO-609 can inhibit other kinases. | Use the lowest effective concentration determined from your dose-response experiments. Refer to the kinase selectivity data (Table 2) to be aware of potential off-targets. Consider using a more selective CaMKK2 inhibitor if available.[6] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Prepare a high-concentration stock solution of this compound in DMSO and then dilute it in culture medium to ensure the final DMSO concentration is minimal. | |
| Precipitation of this compound in culture medium | Low solubility: this compound has limited solubility in aqueous solutions. | Prepare a concentrated stock solution in DMSO (e.g., 10-25 mM). When diluting into aqueous media, ensure rapid mixing. If precipitation occurs, try pre-warming the media and the stock solution to 37°C before mixing. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against CaMKK Isoforms
| Target | Kᵢ (ng/mL) | Kᵢ (nM) | IC₅₀ (µg/mL) |
| CaM-KKα | 80[1][2][4] | ~214 | - |
| CaM-KKβ | 15[1][2][4] | ~40 | - |
| AMPKK (in HeLa cell lysates) | - | - | ~0.02[1][2] |
Table 2: Selectivity Profile of STO-609
| Kinase | IC₅₀ (µg/mL) | Notes |
| CaM-KII | 10[1][4][5] | Significantly less potent inhibition compared to CaMKK. |
| CaM-KI and -IV | No significant effect[1][4][5] | Highly selective over these downstream kinases. |
| Other kinases (CK2, MNK1, PIM2/3, DYRK2/3, ERK8) | - | STO-609 has been shown to inhibit these kinases, which could lead to off-target effects.[6] |
Experimental Protocols
Protocol 1: Validating this compound Target Engagement by Western Blotting for Phospho-AMPK
This protocol describes how to assess the inhibition of CaMKK activity by measuring the phosphorylation status of its direct downstream target, AMPK.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, SH-SY5Y, C4-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) in fresh culture medium for the desired time (e.g., 6 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
The next day, wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.
-
-
Data Analysis: Quantify the band intensities for phospho-AMPK and total AMPK. Normalize the phospho-AMPK signal to the total AMPK signal for each sample.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: STO-609 Acetate vs. siRNA Knockdown for CaMKK2 Inhibition
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), choosing the right inhibitory tool is paramount. This guide provides an objective comparison of two widely used methods: the small molecule inhibitor STO-609 acetate and siRNA-mediated knockdown. We present a synthesis of experimental data, detailed protocols, and visual aids to facilitate an informed decision for your specific research needs.
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) is a crucial serine/threonine kinase that acts as a central node in cellular signaling, translating calcium signals into downstream effects. Its downstream targets include CaMKI, CaMKIV, and the metabolic sensor AMP-activated protein kinase (AMPK), implicating CaMKK2 in a wide array of physiological and pathological processes, from neuronal function to cancer progression.[1][2][3] Consequently, the ability to specifically inhibit CaMKK2 is a powerful tool for dissecting its functions.
This guide directly compares the pharmacological inhibition of CaMKK2 using this compound with the genetic approach of siRNA-mediated knockdown. We will explore their mechanisms of action, efficacy, specificity, and practical considerations in experimental design.
At a Glance: Key Differences
| Feature | This compound | siRNA Knockdown of CaMKK2 |
| Mechanism of Action | Competitive inhibitor of the ATP-binding site of CaMKKα and CaMKKβ.[4][5] | Post-transcriptional gene silencing by targeted degradation of CaMKK2 mRNA. |
| Target | Protein (enzyme activity) | mRNA (protein expression) |
| Speed of Onset | Rapid, typically within minutes to hours.[6] | Slower, requires hours to days for mRNA and protein depletion.[7] |
| Duration of Effect | Transient, dependent on compound half-life and clearance. | Can be transient or prolonged depending on the siRNA stability and cell division rate.[8] |
| Reversibility | Reversible upon washout of the compound. | Generally considered irreversible for the lifespan of the siRNA molecule in the cell. |
| Specificity | Known off-target effects on other kinases.[9][10] | Potential for off-target gene silencing due to seed region homology.[11][12] |
| Delivery | Cell-permeable small molecule, straightforward application to cell culture.[13] | Requires transfection reagents or viral vectors for delivery into cells.[14][15] |
| In Vivo Application | Can be administered systemically.[16] | More complex in vivo delivery, often requiring specialized formulations or viral vectors. |
Quantitative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of this compound and siRNA in inhibiting CaMKK2 and its downstream effects.
Table 1: Inhibition of CaMKK2 Activity and Expression
| Parameter | This compound | siRNA Knockdown of CaMKK2 | Reference |
| In Vitro Ki (CaMKKβ) | 15 ng/mL (approx. 40 nM) | N/A | [4][13] |
| In Vitro Ki (CaMKKα) | 80 ng/mL (approx. 210 nM) | N/A | [4][13] |
| Cellular IC50 (p-AMPK) | ~10.7 µM (in C4-2 cells) | N/A | [17] |
| Knockdown Efficiency | N/A | ≥80% protein reduction is commonly achieved. | [7] |
Table 2: Comparative Effects on Cellular Phenotypes
| Phenotype | This compound | siRNA Knockdown of CaMKK2 | Cell Line | Reference |
| Cell Proliferation | Decreased | Decreased | Gastric cancer (AGS), Ovarian cancer (OVCAR-3) | [18] |
| Cell Migration | Decreased | Decreased | Breast cancer (MDA-MB-231-4175, BT-20) | [19] |
| Invasion | Decreased | Decreased | Gastric cancer (AGS) | [18] |
| Apoptosis | Increased | Increased | Gastric cancer (SNU-1, N87) | [9] |
Signaling Pathways and Experimental Logic
To visually represent the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: CaMKK2 signaling pathway and points of intervention.
Caption: Comparative experimental workflows.
Caption: Logical comparison of the two methods.
Experimental Protocols
This compound Treatment in Cell Culture
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
Materials:
-
This compound (stored as a stock solution in DMSO, e.g., 10 mM at -20°C)
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Cells of interest
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and not confluent at the time of the assay.
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.01-10 µg/ml or approximately 0.027-27 µM).[6] It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest STO-609 concentration used.
-
Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the appropriate concentration of this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours for assessing downstream signaling, or longer for proliferation/apoptosis assays).[6]
-
Downstream Analysis: Following incubation, harvest the cells for your desired downstream analysis, such as Western blotting for phosphorylated downstream targets (e.g., p-AMPK), cell viability assays, or apoptosis assays. For Western blotting, cells are typically lysed on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
siRNA-Mediated Knockdown of CaMKK2
This protocol provides a general framework for siRNA transfection using a lipid-based reagent. Optimization of siRNA concentration and transfection conditions is essential for each cell line.
Materials:
-
Validated siRNA targeting CaMKK2 and a non-targeting control siRNA
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[14]
-
Preparation of siRNA-Lipid Complexes:
-
Solution A: For each well of a 6-well plate, dilute 20-80 pmols of siRNA duplex into 100 µl of serum-free medium.[14]
-
Solution B: In a separate tube, dilute 2-8 µl of the transfection reagent into 100 µl of serum-free medium.[14]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[14]
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 0.8 ml of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Aspirate the wash medium from the cells and overlay the diluted complex mixture onto the cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.[14] After this incubation, add complete medium (with serum) to the cells.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for the knockdown of the target mRNA and protein. The optimal time should be determined empirically.
-
Validation and Downstream Analysis: Harvest the cells to validate the knockdown efficiency by Western blotting or qRT-PCR for CaMKK2 levels. Proceed with your functional assays. A knockdown efficiency of ≥80% is generally considered effective.[7]
Discussion and Recommendations
The choice between this compound and siRNA knockdown for inhibiting CaMKK2 depends heavily on the specific research question and experimental context.
This compound offers the advantage of rapid and reversible inhibition of CaMKK2's enzymatic activity. This makes it well-suited for studying the acute effects of CaMKK2 inhibition on signaling pathways. Its ease of use and applicability to in vivo studies are also significant benefits.[16] However, the primary drawback of STO-609 is its off-target activity. It has been shown to inhibit several other kinases, which can confound the interpretation of experimental results.[9][10] Therefore, it is crucial to use the lowest effective concentration and, when possible, to validate key findings with a more specific method.
siRNA-mediated knockdown , on the other hand, provides a highly specific means of reducing the total cellular pool of CaMKK2 protein. This approach is ideal for investigating the long-term consequences of CaMKK2 depletion and for dissecting the kinase-independent functions of the protein. While highly specific for its target mRNA, siRNA can have off-target effects by silencing other genes with partial sequence homology, particularly in the seed region.[11][12] The slower onset of action and the technical considerations of transfection efficiency and variability are also important factors to consider.
References
- 1. researchgate.net [researchgate.net]
- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. arep.med.harvard.edu [arep.med.harvard.edu]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. genscript.com [genscript.com]
- 16. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting CaMKK2 Inhibits Actin Cytoskeletal Assembly to Suppress Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of STO-609 Acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the true on-target effects of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of the pharmacological inhibitor STO-609 acetate with genetic methods for validating its target, the Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).
This compound has been widely used as a cell-permeable inhibitor of CaMKK isoforms, demonstrating greater potency for CaMKKβ over CaMKKα.[1] It acts as a competitive inhibitor of ATP, thereby blocking the downstream signaling pathways regulated by CaMKK2, such as the activation of AMP-activated protein kinase (AMPK) and CaMKI/IV.[2][3] However, accumulating evidence highlights significant off-target effects of STO-609, necessitating rigorous genetic validation to accurately attribute its biological effects to the inhibition of CaMKK2.
The Imperative for Genetic Validation
Pharmacological inhibitors can exhibit promiscuous binding to multiple kinases, leading to misinterpretation of experimental results.[4] STO-609, for instance, has been shown to inhibit other kinases, including PIM3 and ERK8, sometimes with greater potency than for CaMKK2 itself. This underscores the critical need for genetic approaches, such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the CAMKK2 gene, to confirm that the observed phenotype is a direct consequence of CaMKK2 inhibition.
Comparative Analysis: STO-609 vs. Genetic Approaches vs. SGC-CAMKK2-1
To provide a clear comparison, this guide evaluates STO-609 against genetic validation methods and a more selective CaMKK2 inhibitor, SGC-CAMKK2-1.
Table 1: Inhibitor Specificity and Potency
| Feature | This compound | Genetic Knockdown/Knockout | SGC-CAMKK2-1 |
| Target(s) | CaMKKα, CaMKKβ, and numerous off-targets (e.g., PIM2, PIM3, MNK1, ERK8, CK2, DYRK2/3)[4][5] | Specifically CaMKK2 | Highly selective for CaMKK2 |
| Mechanism | Competitive ATP binding | Silencing or deletion of the CAMKK2 gene | ATP-competitive inhibition |
| Ki values | 80 ng/mL (CaMKKα), 15 ng/mL (CaMKKβ)[1] | N/A | Not explicitly stated in the provided results |
| Cellular IC50 | ~10.7 µM for inhibition of p-AMPK[5] | N/A | ~1.6 µM for inhibition of p-AMPK[5] |
Table 2: Comparison of Phenotypic Effects
| Phenotype | This compound Treatment | CaMKK2 Genetic Knockdown/Knockout | Key Findings |
| Cell Proliferation | Reduced proliferation in various cancer cell lines.[6] | Significantly reduced proliferation, mirroring STO-609 effects.[6] | Both methods confirm CaMKK2's role in promoting cell proliferation. |
| Cell Migration & Invasion | Reduced migration and invasion in cancer cells. | Significantly reduced migration and invasion. | Genetic validation confirms the on-target effect of STO-609 on cell motility. |
| AMPK Phosphorylation | Inhibition of AMPK phosphorylation.[5] | Reduced AMPK phosphorylation, confirming the pathway. | Both approaches validate the CaMKK2-AMPK signaling axis. |
| Off-Target Effects | Can lead to confounding results due to inhibition of other kinases. | High specificity, minimizing off-target interpretations. | Genetic methods are the gold standard for target validation. |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the CaMKK2 signaling pathway and the workflows for pharmacological and genetic inhibition.
Caption: CaMKK2 signaling cascade and points of inhibition.
Caption: Workflow for comparing pharmacological and genetic inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of typical protocols for CaMKK2 inhibition and genetic validation.
Pharmacological Inhibition with this compound
-
Preparation of STO-609 Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-20 mM). Store at -20°C.
-
Cell Treatment: Culture cells to the desired confluency. On the day of the experiment, dilute the STO-609 stock solution in a complete culture medium to the final working concentration (typically 1-10 µM).
-
Incubation: Incubate the cells with the STO-609-containing medium for the desired period (e.g., 24-72 hours) before proceeding with downstream assays.
-
Control: A vehicle control (DMSO) at the same final concentration should be run in parallel.
Genetic Validation using siRNA-mediated Knockdown
-
siRNA Design and Synthesis: Design or obtain validated siRNA sequences targeting the CAMKK2 gene. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute the CaMKK2 siRNA and the non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.
-
Add complete medium and continue to incubate.
-
-
Validation of Knockdown: After 48-72 hours post-transfection, harvest the cells to validate CaMKK2 knockdown at the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Perform the desired functional assays on the knockdown and control cells.
Genetic Validation using CRISPR/Cas9-mediated Knockout
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) sequence targeting a critical exon of the CAMKK2 gene into a Cas9 expression vector.
-
Transfection/Transduction: Introduce the Cas9/gRNA vector into the target cells using a suitable method (e.g., transfection, lentiviral transduction).
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Screening and Validation: Screen the clones for CaMKK2 knockout by PCR, sequencing of the target locus, and Western blot analysis to confirm the absence of the CaMKK2 protein.
-
Phenotypic Analysis: Expand the validated knockout clones and perform functional assays, comparing them to wild-type control cells.
Conclusion and Recommendations
While this compound can be a useful tool to probe the function of CaMKK2, its off-target effects necessitate careful interpretation of the data. This guide strongly recommends the following best practices:
-
Always validate key findings obtained with STO-609 using genetic methods (siRNA/shRNA knockdown or CRISPR/Cas9 knockout) to ensure the observed phenotype is on-target.
-
Use the lowest effective concentration of STO-609 and perform dose-response experiments.
-
Thoroughly document all experimental procedures and validation data to ensure the reproducibility and rigor of your research.
By employing a multi-faceted approach that combines pharmacological inhibition with robust genetic validation, researchers can confidently elucidate the true biological roles of CaMKK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of STO-609 Acetate Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STO-609 acetate's performance in various cell lines, supported by experimental data and detailed protocols. this compound is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), demonstrating varying degrees of efficacy in different cellular contexts. This guide aims to summarize key findings on its anti-proliferative and pro-apoptotic effects.
Quantitative Analysis of this compound Efficacy
This compound has been evaluated across a range of cell lines, primarily in the context of cancer research. Its efficacy is often measured by its half-maximal inhibitory concentration (IC50) for cell viability or proliferation. While a comprehensive cross-study IC50 table is challenging due to variations in experimental conditions, the following table summarizes available quantitative and qualitative data on the effects of STO-609.
| Cell Line | Cancer Type | Efficacy Measurement | Observed Effect |
| HeLa | Cervical Cancer | IC50 (AMPKK activity) | ~0.02 µg/mL |
| SH-SY5Y | Neuroblastoma | Inhibition Rate (CaMKK activity) | ~80% inhibition at 1 µg/mL[1] |
| SNU-1 | Gastric Adenocarcinoma | Cell Viability | Dose-dependent decrease in viability (2.5-20 µM)[2][3][4] |
| N87 | Gastric Adenocarcinoma | Cell Viability | Dose-dependent decrease in viability (2.5-20 µM)[2][3][4] |
| Prostate Cancer Cell Lines (e.g., LNCaP, PC-3) | Prostate Cancer | Cell Proliferation | Decreased proliferation[5] |
| Hepatocellular Carcinoma Cell Lines (e.g., PHM1, SK-Hep1, HepG2) | Liver Cancer | Colony Formation & Proliferation | Dose-dependent attenuation of colony formation and proliferation[6] |
| Ovarian Cancer Cell Lines (e.g., OVCAR8, HeyA8) | Ovarian Cancer | Spheroid Viability | Reduced viability of cancer spheroids[7] |
| CCL-241 | Normal Gastric Epithelium | Cell Proliferation | Minimal toxic effect compared to gastric cancer cell lines[2][4] |
Note: The efficacy of STO-609 can be influenced by the specific experimental conditions, including cell density, incubation time, and the assay used. Researchers should consider these factors when interpreting the data. Some studies suggest that at higher concentrations, STO-609 may have off-target effects on other kinases, which could contribute to its observed cellular effects.[8]
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and experimental design for evaluating STO-609, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for two key assays used to evaluate the efficacy of this compound.
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the steps for assessing the effect of STO-609 on cell viability and determining its IC50 value.[9][10][11][12]
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should span a range that is expected to cover 0-100% inhibition.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of STO-609. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the STO-609 concentration and use a non-linear regression analysis to determine the IC50 value.
-
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by STO-609 using flow cytometry.[13][14][15][16][17]
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
6-well plates or culture flasks
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates or culture flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by STO-609.
-
References
- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAMKKβ supports growth and viability of epithelial ovarian cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
STO-609 Acetate: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of STO-609 acetate, a widely used inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). As the demand for highly selective kinase inhibitors in research and drug development continues to grow, a thorough understanding of the on- and off-target activities of chemical probes like STO-609 is crucial for the accurate interpretation of experimental results. This guide presents quantitative data on the inhibitory activity of STO-609 against its primary targets and a range of other kinases, alongside a comparison with a more selective alternative, SGC-CAMKK2-1. Detailed experimental protocols and visual diagrams of the relevant signaling pathway and experimental workflows are also provided to support your research endeavors.
Performance Comparison: this compound vs. SGC-CAMKK2-1
This compound is a cell-permeable compound that acts as an ATP-competitive inhibitor of CaMKK isoforms.[1] While it has been instrumental in elucidating the roles of CaMKKs in various cellular processes, recent profiling studies have revealed that it interacts with a considerable number of off-target kinases. This lack of selectivity can lead to confounding results and misinterpretation of its biological effects.
In contrast, SGC-CAMKK2-1 has emerged as a more selective chemical probe for CaMKK2.[2] The following tables summarize the quantitative inhibitory activity of both compounds against their primary targets and key off-targets.
Table 1: Inhibition of Primary Targets and a Key Downstream Kinase
| Compound | Target | IC50 (nM) | Reference |
| This compound | CaMKKα | ~160 | [3] |
| CaMKKβ | ~30 | [3] | |
| AMPK | 1700 | [4] | |
| SGC-CAMKK2-1 | CaMKK1 | 260 | [2] |
| CaMKK2 | 70-80 | [2] | |
| AMPK | >10,000 | [2] |
Table 2: Off-Target Kinase Profile of this compound
The following table presents data from a comprehensive kinase screen by Bain et al. (2007), highlighting the broad off-target profile of STO-609.
| Kinase | IC50 (µM) |
| CaMKKβ | 0.08 |
| PIM3 | 0.15 |
| CK2 | 0.19 |
| DYRK2 | 0.44 |
| DYRK3 | 0.54 |
| MNK1 | 0.83 |
| CaMKKα | 1.3 |
| PIM2 | 1.4 |
| ERK8 | 1.7 |
| HIPK2 | 2.0 |
| AMPK | >10 |
Data sourced from Bain et al., 2007, Biochemical Journal.[5]
Signaling Pathway and Experimental Workflow
To provide a clearer context for the action of STO-609 and the methods used to characterize it, the following diagrams illustrate the CaMKK2 signaling pathway and a typical in vitro kinase inhibition assay workflow.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating STO-609 Acetate Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the CaMKK2 inhibitor STO-609 acetate, ensuring its specificity within an experimental context is paramount. This guide provides a comparative framework and detailed protocols to rigorously validate the on-target effects of this compound, mitigating the risk of misinterpretation due to off-target activities.
This compound is a widely used, cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK), demonstrating inhibitory constants (Ki) of 80 ng/mL and 15 ng/mL for CaMKKα and CaMKKβ, respectively[1]. It functions as an ATP-competitive inhibitor[1]. However, like many kinase inhibitors, STO-609 can exhibit off-target effects, notably against other kinases such as PIM3, ERK8, CK2, AMPK, MNK1, PIM2, DYRK2, and DYRK3, which can confound experimental results[2][3][4].
This guide compares this compound with a more recent and selective CaMKK2 inhibitor, SGC-CAMKK2-1, and provides a suite of experimental protocols to validate the specificity of this compound in your specific assay.
Comparative Inhibitor Activity
A critical first step in validating this compound's specificity is to compare its activity profile with that of a more selective compound. SGC-CAMKK2-1 has emerged as a potent and highly selective chemical probe for CaMKK2[5][6]. The following table summarizes the inhibitory concentrations (IC50) of both compounds against CaMKK2 and key off-targets.
| Target | This compound IC50 | SGC-CAMKK2-1 IC50 | Reference |
| CaMKK2 | ~70-80 nM | 30 nM | [7],[5][6] |
| CaMKK1 | ~200-260 nM | Selectivity for CaMKK2 is 2-3 fold higher than for CaMKK1 | [7] |
| p-AMPK (cellular) | 10.7 µM (C4-2 cells) | 1.6 µM (C4-2 cells) | [8] |
| PIM3 | More effective inhibitor than for CaMKK2 at 1 µM | Not a significant hit in kinome screens | [3] |
| CK2 | 190 nM | Not a significant hit in kinome screens | [3] |
| MNK1 | Inhibited >50% at 1 µM | Inhibited >50% at 1 µM | [7] |
Experimental Protocols for Specificity Validation
To ensure that the observed effects in your assay are indeed due to the inhibition of CaMKK2, a multi-pronged approach is recommended. Below are detailed protocols for key experiments.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of your compound on purified kinases.
Objective: To determine the IC50 value of this compound for CaMKK2 and a panel of potential off-target kinases.
Materials:
-
Recombinant human CaMKK2, CaMKK1, and other kinases of interest.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound and SGC-CAMKK2-1.
-
Kinase buffer (e.g., 54 mM HEPES, pH 7.5, 10 mM MgCl2, 1.2 mM DTT, 0.55 mM EGTA, 0.012% Brij-35)[9].
-
384-well plates.
-
Plate reader capable of measuring fluorescence or luminescence.
Protocol:
-
Prepare a serial dilution of this compound and the control inhibitor (SGC-CAMKK2-1) in DMSO.
-
In a 384-well plate, add the kinase buffer, the peptide substrate (e.g., 10 µM final concentration), and the diluted inhibitors[9].
-
Add the recombinant kinase (e.g., 0.05 - 10 nM final concentration) to each well, except for the "no kinase" control wells[9].
-
Initiate the kinase reaction by adding ATP (e.g., 1 mM final concentration)[9].
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the signal (e.g., fluorescence) according to the assay kit's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[10][11].
Western Blotting for Downstream Target Phosphorylation
This method assesses the effect of the inhibitor on the phosphorylation of a known downstream target of CaMKK2 in a cellular context. The phosphorylation of AMP-activated protein kinase (AMPK) at Threonine 172 is a commonly used biomarker for CaMKK2 activity[12].
Objective: To determine if this compound inhibits the phosphorylation of AMPK in a dose-dependent manner.
Materials:
-
Cell line of interest.
-
This compound and SGC-CAMKK2-1.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and SGC-CAMKK2-1 for a specified time. Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 10-25 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AMPKα antibody overnight at 4°C[13].
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total AMPKα antibody to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total AMPK.
Cellular Phenotypic Assay
This assay evaluates the effect of the inhibitor on a cellular process known to be regulated by CaMKK2, such as cell migration or invasion[12][14].
Objective: To assess whether this compound inhibits the migratory or invasive capacity of cancer cells.
Materials:
-
Cancer cell line with migratory/invasive potential.
-
This compound and SGC-CAMKK2-1.
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively).
-
Cell culture medium with and without serum.
-
Crystal violet stain.
-
Microscope.
Protocol:
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound, SGC-CAMKK2-1, or vehicle control.
-
Seed the treated cells into the upper chamber of the Transwell inserts in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Count the stained cells in several fields of view under a microscope.
-
Compare the number of migrated/invaded cells between the different treatment groups.
Rescue Experiment with a Drug-Resistant Mutant
This is a highly specific method to confirm that the observed phenotype is due to the inhibition of CaMKK2. By introducing a mutant form of CaMKK2 that is resistant to STO-609, the inhibitor's effect should be diminished if it is on-target.
Objective: To demonstrate that the effects of this compound can be rescued by expressing an STO-609-resistant CaMKK2 mutant.
Materials:
-
Cell line of interest.
-
Expression vectors for wild-type CaMKK2 and an STO-609-resistant CaMKK2 mutant (e.g., Ala328Thr/Val269Phe for CaMKKβ)[15][16][17].
-
Transfection reagent.
-
This compound.
-
Reagents for the chosen downstream assay (e.g., Western blotting for p-AMPK or a cell migration assay).
Protocol:
-
Transfect the cells with either the wild-type CaMKK2 expression vector, the STO-609-resistant CaMKK2 mutant vector, or an empty vector control.
-
Allow for protein expression (e.g., 24-48 hours).
-
Treat the transfected cells with this compound or a vehicle control.
-
Perform the downstream assay of choice (e.g., Western blotting for p-AMPK or a cell migration assay).
-
Expected Outcome: In cells expressing the wild-type CaMKK2, STO-609 should inhibit the downstream signaling or cellular phenotype. In contrast, in cells expressing the STO-609-resistant mutant, the effect of STO-609 should be significantly attenuated or abolished[15][16][17].
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CaMKK2 signaling pathway and a recommended experimental workflow for validating this compound specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGC CAMKK2-1 (CAS 2561494-76-4): R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. assayquant.com [assayquant.com]
- 10. researchgate.net [researchgate.net]
- 11. courses.edx.org [courses.edx.org]
- 12. Targeting CaMKK2 Inhibits Actin Cytoskeletal Assembly to Suppress Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Distinct Roles of CaMKK Isoforms Using STO-609-Resistant Mutants in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide: STO-609 Acetate vs. Compound C for AMPK Inhibition Studies
For researchers, scientists, and drug development professionals, the selection of a specific and reliable inhibitor is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of two commonly used inhibitors of AMP-activated protein kinase (AMPK) signaling: STO-609 acetate and Compound C (Dorsomorphin).
This guide delves into their mechanisms of action, selectivity, and potential off-target effects, supported by quantitative data and detailed experimental protocols. The aim is to equip researchers with the necessary information to make an informed decision when selecting an AMPK inhibitor for their studies.
Mechanism of Action: An Indirect vs. Direct Approach
The fundamental difference between this compound and Compound C lies in their mechanism of inhibiting AMPK activity.
This compound is an inhibitor of the upstream kinase CaMKK (Calcium/calmodulin-dependent protein kinase kinase), specifically targeting its α and β isoforms.[1][2][3] CaMKK is one of the key kinases responsible for the phosphorylation and subsequent activation of AMPK at Threonine 172 of its α-subunit.[4] Therefore, STO-609 exerts its inhibitory effect on AMPK indirectly by blocking one of its activation pathways. It is a cell-permeable compound that acts as an ATP-competitive inhibitor of CaMKK.[2][5]
Compound C , also known as Dorsomorphin, is a direct inhibitor of AMPK.[6][7] It is cell-permeable and functions as an ATP-competitive inhibitor, binding to the kinase domain of the AMPK α-subunit and preventing its catalytic activity.[6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key inhibitory concentrations for both compounds against their primary targets and other kinases. It is crucial to note that these values can vary depending on the specific experimental conditions, such as ATP concentration in kinase assays.
| Inhibitor | Primary Target(s) | Ki (Inhibitor Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| This compound | CaMKKβ | 15 ng/mL[8] | ~0.02 µg/mL (for AMPKK activity in HeLa cells)[3] |
| CaMKKα | 80 ng/mL[8] | ~10 µg/mL (against CaMKII)[5] | |
| Compound C | AMPK | 109 nM[6] | 234.6 nM[7] |
| KDR/VEGFR2 | 25.1 nM[7] | ||
| ALK2/BMPR-I | 148 nM[7] |
Selectivity and Off-Target Effects: A Critical Consideration
While both compounds are used to study AMPK signaling, their selectivity profiles differ significantly, a factor that can profoundly impact experimental outcomes.
This compound is generally considered selective for CaMKK over other CaM-kinases like CaMKI and CaMKIV.[5] However, broader kinase screening has revealed that STO-609 can inhibit other kinases, especially at higher concentrations. A KINOMEscan panel showed that at a concentration of 1 µM, STO-609 potently inhibits several other kinases, including PIM3, MNK1, CK2, and DYRK2/3.[6] This suggests that at commonly used experimental concentrations, some of the observed cellular effects of STO-609 may be independent of CaMKK/AMPK inhibition.
Compound C is widely recognized for its significant lack of specificity.[6][7] While it inhibits AMPK, it is also a potent inhibitor of several other kinases, including bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6) and VEGFR2.[6][7] Numerous studies have demonstrated that many of the biological effects attributed to Compound C, such as the induction of apoptosis and inhibition of cell proliferation, are independent of its action on AMPK.[6] This promiscuity makes it challenging to definitively attribute observed phenotypes solely to the inhibition of AMPK when using this compound.
Signaling Pathway and Experimental Workflow
To visualize the context of these inhibitors, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for studying AMPK inhibition.
Caption: The AMPK Signaling Pathway with points of inhibition for STO-609 and Compound C.
Caption: A typical experimental workflow for studying AMPK inhibition in cultured cells.
Experimental Protocols
Below are generalized protocols for key experiments used to assess AMPK inhibition. Researchers should optimize these protocols for their specific experimental systems.
In Vitro AMPK Kinase Assay
This assay measures the direct effect of an inhibitor on the activity of purified AMPK.
Materials:
-
Purified active AMPK enzyme
-
Kinase buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.2 mM AMP)
-
AMPK substrate (e.g., SAMS peptide)
-
[γ-³²P]ATP
-
This compound and/or Compound C
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, AMPK substrate, and the desired concentration of the inhibitor (or vehicle control).
-
Initiate the reaction by adding purified AMPK enzyme.
-
After a brief pre-incubation, start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Western Blot Analysis of AMPK Phosphorylation
This method assesses the phosphorylation status of AMPK and its downstream targets in cell lysates as a readout of its activity.
Materials:
-
Cell culture reagents
-
This compound and/or Compound C
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the desired concentrations of this compound, Compound C, or vehicle control for the specified duration.
-
Lyse the cells on ice using lysis buffer supplemented with inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Recommendations
The choice between this compound and Compound C for AMPK inhibition studies requires careful consideration of the research question and the potential for off-target effects.
-
This compound is a valuable tool for investigating the role of the CaMKK-AMPK signaling axis. Its indirect mechanism of action can be advantageous for dissecting pathway-specific regulation. However, researchers should be mindful of its potential off-target effects at higher concentrations and consider validating key findings with alternative approaches, such as genetic knockdown of CaMKK.
-
Compound C should be used with extreme caution as a specific AMPK inhibitor. Due to its well-documented off-target activities, it is challenging to attribute its cellular effects solely to AMPK inhibition. For studies aiming to understand the specific roles of AMPK, the use of genetic models (e.g., knockout or siRNA-mediated knockdown of AMPK subunits) in conjunction with or as an alternative to Compound C is strongly recommended.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diagomics.com [diagomics.com]
Assessing the In Vitro Selectivity of STO-609 Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro selectivity of STO-609 acetate, a widely used inhibitor of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), with the more recent alternative, SGC-CAMKK2-1. The data presented herein is intended to assist researchers in making informed decisions when selecting a pharmacological tool for studying CaMKK2-mediated signaling pathways.
Introduction to STO-609 and CaMKK2 Signaling
STO-609 is a cell-permeable compound that acts as an ATP-competitive inhibitor of CaMKKs.[1][2] CaMKK2 is a key upstream kinase that, upon activation by elevated intracellular calcium levels, phosphorylates and activates downstream targets, most notably AMP-activated protein kinase (AMPK) and CaM-dependent protein kinases I and IV (CaMKI and CaMKIV).[3][4] This signaling cascade plays a crucial role in regulating cellular energy homeostasis, metabolism, and cell proliferation.[3][5] While STO-609 has been instrumental in elucidating the functions of CaMKK2, concerns regarding its off-target effects have prompted the development of more selective inhibitors.[6][7]
In Vitro Selectivity Profile: STO-609 vs. SGC-CAMKK2-1
The following table summarizes the in vitro inhibitory activity of STO-609 and SGC-CAMKK2-1 against their primary targets and a selection of off-target kinases. SGC-CAMKK2-1 emerges as a significantly more selective inhibitor for CaMKK2.
| Target | STO-609 | SGC-CAMKK2-1 |
| Primary Targets | ||
| CaMKKα (CaMKK1) | Kᵢ: 80 ng/mL (~254 nM)[2][8][9] | IC₅₀: ~200-260 nM[10] |
| CaMKKβ (CaMKK2) | Kᵢ: 15 ng/mL (~47 nM)[2][8][9] | IC₅₀: 30 nM[11][12], ~70-80 nM[10] |
| Key Off-Targets | ||
| AMPK | IC₅₀: ~1.7 µM[13] | >10 µM (not a primary off-target)[10] |
| CaMKII | IC₅₀: ~10 µg/mL (~31.8 µM)[2][9][14] | Not reported as a significant off-target[10] |
| PIM3 | More effective inhibitor than for CaMKK2 at 1 µM[6] | Not reported as a significant off-target[10] |
| MNK1 | Significant inhibition (>50% at 1 µM)[10] | Significant inhibition (>50% at 1 µM)[10] |
| CDKL2 | Potently inhibited at 1 µM[6] | Not reported as a significant off-target[10] |
| GRK3 | Potently inhibited at 1 µM[6] | Not reported as a significant off-target[10] |
| STK36 | Potently inhibited at 1 µM[6] | Not reported as a significant off-target[10] |
| Kinome Scan Selectivity | Inhibits 13 kinases in addition to CaMKK2 at 1 µM[6] | Only CaMKK1 and CaMKK2 show significant binding at 1 µM[1][15] |
Signaling Pathway and Experimental Workflow
To visually represent the context of this comparison, the following diagrams illustrate the CaMKK2 signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.
Caption: CaMKK2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro selectivity data. Below are representative protocols for assessing CaMKK2 inhibition.
In Vitro Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate from ATP to a specific substrate peptide.
-
Reagents and Materials:
-
Purified recombinant CaMKK2 enzyme.
-
CaMKKtide peptide substrate (e.g., Ac-KKALRRQETVDAL-amide).
-
[γ-³²P]ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 2 mM CaCl₂, 1 µM Calmodulin).
-
This compound and/or SGC-CAMKK2-1 dissolved in DMSO.
-
Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CaMKKtide substrate, and the desired concentration of the inhibitor (or DMSO as a vehicle control).
-
Add the purified CaMKK2 enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.
-
Reagents and Materials:
-
Purified, tagged (e.g., GST- or His-tagged) CaMKK2 enzyme.
-
LanthaScreen™ Eu-anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
Assay buffer (provided with the kit).
-
This compound and/or SGC-CAMKK2-1 dissolved in DMSO.
-
384-well microplate.
-
Fluorescence plate reader capable of time-resolved FRET measurements.
-
-
Procedure:
-
Add the kinase, Eu-anti-tag antibody, and the test inhibitor to the wells of the microplate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Read the plate on a fluorescence plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) after excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 620 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Determine the IC₅₀ value by plotting the emission ratio against the inhibitor concentration.
-
Conclusion
The in vitro data clearly demonstrates that while STO-609 is a potent inhibitor of CaMKK2, it exhibits significant off-target activity against several other kinases. For researchers requiring a more precise tool to dissect the specific roles of CaMKK2, SGC-CAMKK2-1 offers a superior selectivity profile. The choice of inhibitor should be guided by the specific experimental context and the potential for confounding results due to off-target effects. When using STO-609, it is crucial to consider and, where possible, control for its activity against other kinases. The detailed experimental protocols provided should aid in the standardized assessment of these and other kinase inhibitors.
References
- 1. Probe SGC-CAMKK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the CaMKK β-AMPK Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CaMKK2 Inhibits Actin Cytoskeletal Assembly to Suppress Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. SGC CAMKK2-1 (CAS 2561494-76-4): R&D Systems [rndsystems.com]
- 12. SGC CAMKK2-1 Supplier | CAS 2561494-76-4 | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 15. SGC-CAMKK2-1 | Structural Genomics Consortium [thesgc.org]
Validating STO-609 Acetate Effects: A Guide to Rescue Experiments and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of STO-609 acetate, a widely used inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). Given the potential for off-target effects with any small molecule inhibitor, rigorous validation through rescue experiments and genetic approaches is crucial for accurate interpretation of experimental results. This document outlines the necessary protocols and comparative data to assist researchers in designing robust validation strategies.
Comparison of this compound with Genetic Inhibition of CaMKK2
The following table summarizes quantitative data from studies directly comparing the effects of STO-609 with genetic knockdown or knockout of CaMKK2. This comparative data highlights the importance of validating pharmacological findings with genetic models to ensure the observed effects are truly mediated by CaMKK2 inhibition.
| Parameter | STO-609 Treatment | CaMKK2 Genetic Inhibition (siRNA/shRNA/KO) | Key Findings & Considerations | References |
| Tumor Growth (in vivo) | Significantly smaller tumor size in EL-4 lymphoma models treated with STO-609 (40 µmol/kg) compared to vehicle.[1] | Genetic deletion of CaMKK2 resulted in significantly smaller tumor sizes, similar to STO-609 treatment.[1] | Both pharmacological and genetic inhibition of CaMKK2 can suppress tumor growth, suggesting an on-target effect in this context. | [1] |
| Myeloid-Derived Suppressor Cell (MDSC) Expansion | Reduced frequency of both monocytic and granulocytic MDSCs in mice treated with STO-609.[1] | Fewer MDSCs were generated from bone marrow cells of CaMKK2 knockout mice compared to wild-type.[1] | STO-609 recapitulates the phenotype of genetic CaMKK2 deletion in impairing MDSC expansion. | [1] |
| Cancer Cell Migration | Reduced migration of MDA-MB-231-4175 and BT-20 breast cancer cells treated with STO-609 (10 µmol/L). | siRNA-dependent knockdown of CaMKK2 inhibited cell migration in the same breast cancer cell lines. | Both methods confirm the role of CaMKK2 in promoting cancer cell migration. | [2] |
| AMPK Phosphorylation (p-AMPK at Thr172) | Attenuated Aβ42-oligomer-induced increase in p-AMPK in cortical neurons.[3] | Knockdown of CaMKK2 blocked the increase in p-AMPK in response to 2-deoxyglucose in HeLa cells.[4] | STO-609's effect on p-AMPK aligns with the genetic validation, indicating it acts through CaMKK2 in this pathway. However, off-target effects on AMPK have been reported.[5] | [3][4][5] |
| Gastric Cancer Cell Proliferation | Inhibited proliferation of SNU-1 gastric adenocarcinoma cells. | The anti-proliferative effect of STO-609 was maintained even in cells with shRNA-mediated knockdown of CaMKKβ, suggesting an off-target effect. | This highlights a critical instance where the effect of STO-609 is independent of its primary target, emphasizing the need for genetic validation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating the effects of this compound.
CaMKK2 Knockdown using siRNA followed by STO-609 Treatment
This experiment aims to determine if the effect of STO-609 is absent when CaMKK2 expression is silenced.
Materials:
-
CaMKK2 siRNA (pre-designed and validated sequences are commercially available)
-
Non-targeting (scramble) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)
Protocol:
-
Cell Seeding: 18-24 hours before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Transfection (Day 1):
-
Prepare two tubes per well to be transfected.
-
Tube A: Dilute 20-80 pmols of either CaMKK2 siRNA or non-targeting siRNA in 100 µL of Opti-MEM™.
-
Tube B: Dilute 2-8 µL of transfection reagent in 100 µL of Opti-MEM™.
-
Add the contents of Tube A to Tube B, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
Wash the cells once with siRNA Transfection Medium.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 5-7 hours at 37°C in a CO2 incubator.
-
Add antibiotic-free normal growth medium.
-
-
STO-609 Treatment (Day 2 or 3):
-
48 to 72 hours post-transfection, treat the cells with the desired concentration of this compound or DMSO vehicle control for the appropriate duration for your experiment.
-
-
Analysis:
-
Harvest the cells and perform downstream analysis (e.g., Western blot to confirm CaMKK2 knockdown and assess downstream signaling, cell viability assay, migration assay).
-
Rescue Experiment with STO-609-Resistant CaMKK2 Mutant
This experiment provides strong evidence for on-target activity by demonstrating that a mutant form of CaMKK2, which is insensitive to STO-609, can "rescue" the phenotype observed with the inhibitor.
Materials:
-
Expression vector for wild-type CaMKK2
-
Expression vector for STO-609-resistant CaMKK2 mutant (e.g., Ala328Thr/Val269Phe for CaMKKβ)[6][7]
-
Empty vector control
-
Cell line of interest (ideally with low endogenous CaMKK2)
-
Transfection reagent for plasmid DNA
-
This compound
-
DMSO (vehicle control)
-
Reagents for downstream analysis
Protocol:
-
Generation of STO-609-Resistant Mutant: Generate the STO-609-resistant CaMKK2 mutant using site-directed mutagenesis. The Ala328Thr/Val269Phe double mutant for CaMKKβ has been shown to have significantly lower sensitivity to STO-609.[6][7]
-
Cell Transfection:
-
Seed cells as described above.
-
Transfect cells with the wild-type CaMKK2, STO-609-resistant CaMKK2, or empty vector using a suitable transfection reagent.
-
-
STO-609 Treatment:
-
24 to 48 hours post-transfection, treat the cells with this compound or DMSO.
-
-
Analysis:
-
Assess the phenotype of interest. The effect of STO-609 should be observed in cells transfected with the empty vector and wild-type CaMKK2, but should be significantly attenuated or absent in cells expressing the STO-609-resistant mutant.
-
Western Blot Analysis of AMPK Phosphorylation
This protocol details the steps to measure the phosphorylation of AMPK at Threonine 172, a key downstream target of CaMKK2.
Materials:
-
Cells treated with STO-609 or vehicle, or with CaMKK2 knockdown.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: CaMKK2 Signaling Cascade and the Point of STO-609 Inhibition.
Caption: Workflow for Validating STO-609 Effects.
Caption: Logical Framework for STO-609 On-Target Validation.
References
- 1. Frontiers | Calcium/Calmodulin Dependent Protein Kinase Kinase 2 Regulates the Expansion of Tumor-Induced Myeloid-Derived Suppressor Cells [frontiersin.org]
- 2. Targeting CaMKK2 Inhibits Actin Cytoskeletal Assembly to Suppress Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CAMKK2-AMPK Kinase Pathway Mediates the Synaptotoxic Effects of Aβ Oligomers through Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Distinct Roles of CaMKK Isoforms Using STO-609-Resistant Mutants in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of STO-609 acetate comparative studies
STO-609 acetate is a widely utilized cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This guide provides a comprehensive comparison of STO-609 with other alternatives, supported by experimental data to assist researchers, scientists, and drug development professionals in their work.
Performance Comparison of CaMKK Inhibitors
STO-609 acts as a competitive inhibitor of ATP, targeting both CaMKKα and CaMKKβ isoforms.[1][2] Its inhibitory activity has been quantified in various studies, providing key data for comparative analysis.
| Inhibitor | Target | Ki (ng/mL) | Ki (µM) | IC50 (µg/mL) | IC50 (µM) | Notes |
| STO-609 | CaMKKα | 80[1][2][3][4][5] | 0.21[6] | |||
| CaMKKβ | 15[1][2][3][4][5] | 0.04[6] | More potent against CaMKKβ | |||
| AMPKK (HeLa cells) | ~0.02[4] | Also inhibits AMP-activated protein kinase kinase | ||||
| CaMKII | ~10[1][2][4] | Significantly less potent against downstream kinase | ||||
| SGC-CAMKK2-1 | CaMKK1 | ~0.26 | Compared in an in vitro enzyme kinetics analysis.[7] | |||
| CaMKK2 | ~0.075 | 2-3 fold more sensitive for CaMKK2 over CaMKK1.[7] |
Note: The inhibitory potency of ATP-competitive inhibitors like STO-609 can be influenced by the ATP concentration used in the assay.[7]
While STO-609 is a potent inhibitor of CaMKK, studies have highlighted its off-target effects, notably the inhibition of AMP-activated protein kinase (AMPK).[7] In contrast, the alternative inhibitor SGC-CAMKK2-1 has been shown to be more selective for CaMKK with fewer off-target effects.[8] However, STO-609 has demonstrated in vivo activity and has been used in animal models to study the physiological roles of CaMKK.[3][9]
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies cited in the literature for key experiments involving STO-609.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of STO-609 against recombinant CaMKK isoforms.
-
Method: The activities of recombinant CaMKKα and CaMKKβ are measured in the presence of varying concentrations of STO-609. The assay typically involves measuring the phosphorylation of a substrate peptide by the kinase. The Ki value is then determined through kinetic analysis.[1][2][3][4]
Cell-Based Assay for CaM-KIV Activation
-
Objective: To assess the ability of STO-609 to inhibit the Ca2+-induced activation of a downstream target of CaMKK in a cellular context.
-
Protocol:
-
HeLa cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.[3]
-
Cells are transfected with a plasmid encoding for HA-tagged CaM-KIV.[3]
-
After 20 hours of incubation, the cells are transferred to a serum-free medium for 6 hours in the presence of various concentrations of STO-609 (0.01-10 µg/ml) or vehicle control (DMSO).[3]
-
Cells are then stimulated with 1 µM ionomycin for 5 minutes to induce a calcium influx.[3]
-
Cell lysates are collected, and HA-CaM-KIV is immunoprecipitated using an anti-HA antibody.[3]
-
The kinase activity of the immunoprecipitated CaM-KIV is measured using a syntide-2 substrate.[3]
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To evaluate the pharmacokinetic properties of STO-609 in a living organism.
-
Method:
-
STO-609 is dissolved in a vehicle, for example, 20% DMSO in 0.5% HPMC/0.2% Polysorbate 80.[10]
-
The compound is administered to mice via intraperitoneal (IP) injection at a specific dose (e.g., 10 mg/kg).[10]
-
Blood samples are collected at various time points (e.g., 0.5, 1, 3, and 8 hours).[10]
-
Plasma is separated, and the concentration of STO-609 is quantified using HPLC/MS.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by STO-609 and a typical experimental workflow for its evaluation.
References
- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of STO-609 Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of STO-609 acetate, a selective CaM kinase kinase inhibitor.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible chemical management dictates that its disposal should adhere to established laboratory safety protocols and local regulations.[1] This ensures the safety of personnel and minimizes environmental impact.
Summary of Material Properties
A clear understanding of the material's properties is the first step in proper handling and disposal.
| Property | Data |
| Synonyms | 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid, monoacetate |
| CAS Number | 1173022-21-3 |
| Molecular Formula | C21H14N2O5[1] |
| Molecular Weight | 374.35[1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (10mM) and NaOH (45mM)[2][3] |
| Storage | Room temperature, desiccated[2][3] |
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and appropriate disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Assess the Waste Form: Determine if the this compound waste is in solid form (unused reagent) or in a solution.
3. Disposal of Solid this compound: For small quantities of expired or unused solid this compound, the following procedure is recommended:
-
Segregation: Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the date.
-
Waste Stream: Dispose of the container through your institution's non-hazardous chemical waste stream. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. While some sources suggest that very small quantities of non-hazardous substances can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.
4. Disposal of this compound Solutions: For solutions of this compound (e.g., in DMSO or NaOH):
-
Solvent Consideration: The disposal method is dictated by the solvent used.
-
Aqueous Solutions (e.g., NaOH): Neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., dilute HCl). The neutralized solution can then be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Organic Solvent Solutions (e.g., DMSO): Collect the waste solution in a designated, sealed, and clearly labeled container for halogenated or non-halogenated solvent waste, as appropriate. This container should be managed through your institution's hazardous chemical waste program. Do not dispose of organic solvents down the drain.
-
-
Labeling: Ensure the waste container is clearly labeled with the full chemical names of all components, including the solvent and this compound, and their approximate concentrations.
5. Decontamination of Empty Containers:
-
Triple Rinse: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
Rinsate Disposal: The rinsate from the first rinse should be collected and disposed of as chemical waste, following the procedures for solutions outlined above. Subsequent rinsate can typically be disposed of down the drain.
-
Container Disposal: After triple-rinsing, deface the label on the container and dispose of it in the appropriate laboratory glass or plastic recycling bin, or as regular solid waste, in accordance with your institution's policies.
Experimental Protocol: Neutralization of Aqueous this compound Solution
For the disposal of this compound dissolved in an aqueous basic solution like NaOH, the following neutralization protocol should be followed:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Ensure you are wearing appropriate PPE.
-
Dilution: If the solution is concentrated, dilute it by slowly adding it to a larger volume of cold water in a suitable container.
-
Neutralization: While stirring gently, slowly add a dilute acid (e.g., 1M HCl) to the this compound solution.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Endpoint: Continue adding acid until the pH of the solution is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 times the volume of the neutralized solution).
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific waste disposal policies and procedures. Always consult your local Environmental Health and Safety (EHS) office for clarification and guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling STO-609 Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of STO-609 acetate, a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK). Adherence to these protocols is crucial for personal safety and the integrity of your research.
This compound is a valuable tool for investigating cellular signaling pathways. While some Safety Data Sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), other sources advise treating it as potentially hazardous until more information is available.[1] Therefore, a cautious approach and the consistent use of appropriate personal protective equipment (PPE) are strongly recommended.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, ensuring protection against potential exposure.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Due to a lack of specific glove testing data, it is advisable to double-glove if handling larger quantities or for prolonged periods. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles of the solid compound. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from accidental contact. |
| Respiratory Protection | Not generally required | If there is a risk of generating dust or aerosols, work in a fume hood or use a N95-rated dust mask.[2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the solid compound at -20°C in a desiccated environment for long-term stability.[1]
Preparation of Stock Solutions:
-
Handle the solid compound in a well-ventilated area. If the compound is dusty or if you are weighing out larger quantities, perform this task in a chemical fume hood.
-
This compound is soluble in DMSO and 100mM NaOH.[3] For a 10 mM stock solution in DMSO, dissolve 3.74 mg of this compound in 1 mL of DMSO; sonication may be required.[3]
-
Prepare and use solutions on the same day if possible.[4] If storage is necessary, store solutions at -20°C for up to one month.[4]
-
Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[4]
During Experimental Use:
-
Always wear the recommended PPE.
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
Accidental Release and First Aid Measures
In the event of accidental exposure or spillage, follow these first aid protocols:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2] |
| Eye Contact | Immediately flush eyes with large amounts of running water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek prompt medical attention.[2] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2] |
| Spillage | For small spills, absorb the material with an inert substance and place it in a sealed container for disposal. Prevent the substance from entering drains or water courses.[2] Ensure adequate ventilation.[2] |
Disposal Plan
All waste materials, including empty containers, unused solid compound, and solutions containing this compound, should be disposed of as chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the material to enter sewers or surface water.
This compound in Cellular Signaling
This compound is a potent and selective inhibitor of CaM-KKα and CaM-KKβ.[5] It functions as a competitive inhibitor of ATP binding to the kinase.[5] This inhibition prevents the downstream activation of CaM-dependent kinases such as CaMKI and CaMKIV, which play crucial roles in various cellular processes. The diagram below illustrates the inhibitory action of STO-609 on this signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 4. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 5. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
